Product packaging for Ethyl 5-ethyl-1H-indole-2-carboxylate(Cat. No.:CAS No. 37033-94-6)

Ethyl 5-ethyl-1H-indole-2-carboxylate

Cat. No.: B556501
CAS No.: 37033-94-6
M. Wt: 217,27 g/mole
InChI Key: BPAHRSSJFSVBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 5-ethyl-1H-indole-2-carboxylate is a functionalized indole ester that serves as a versatile and crucial synthetic intermediate in advanced organic chemistry and drug discovery research. Its structure incorporates two key reactive sites: the ethyl ester at the 2-position and the alkyl substituent on the indole ring, enabling its use in constructing complex molecular architectures. Researchers primarily utilize this compound as a foundational scaffold for the design and synthesis of novel biologically active molecules. The indole core is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic profiles . This derivative is particularly valuable for exploring structure-activity relationships (SAR), especially through further functionalization at the N-1 position or by transformation of the ester group into other functionalities such as hydrazides or amides, which can be used to generate libraries of compounds for high-throughput screening . In recent methodological studies, ethyl indole-2-carboxylates have been employed in the synthesis of complex fused heterocyclic systems, such as the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole framework, which is of significant interest due to its potential biological activities . Furthermore, indole-2-carboxylate derivatives are frequently investigated as starting materials in the development of potential therapeutic agents targeting various diseases, positioning this compound as an important building block for researchers in medicinal chemistry and chemical biology . Its utility lies in its ability to streamline the synthesis of diverse and sophisticated indole-based structures for scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B556501 Ethyl 5-ethyl-1H-indole-2-carboxylate CAS No. 37033-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-ethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-5-6-11-10(7-9)8-12(14-11)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAHRSSJFSVBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190537
Record name 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37033-94-6
Record name Ethyl 5-ethyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37033-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37033-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-ETHYL-2-INDOLECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NWP61DPJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 5-ethyl-1H-indole-2-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details two robust and well-established methods: the Reissert indole synthesis and the Fischer indole synthesis. For each method, this guide presents detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal strategies, each with its own set of advantages depending on the availability of starting materials and desired scale of production.

  • Reissert Indole Synthesis: This method constructs the indole ring from a substituted o-nitrotoluene derivative. It is a reliable route that involves the condensation with diethyl oxalate followed by a reductive cyclization.

  • Fischer Indole Synthesis: A classic and versatile approach, the Fischer synthesis builds the indole nucleus from a substituted phenylhydrazine and a carbonyl compound, in this case, a pyruvate ester.

Reissert Indole Synthesis of this compound

The Reissert synthesis provides a direct route to the indole-2-carboxylate core. The overall transformation begins with the synthesis of the key precursor, 4-ethyl-2-nitrotoluene, followed by condensation and cyclization.

Signaling Pathway for Reissert Indole Synthesis

Reissert_Synthesis A 4-Ethylaniline B 4-Ethyl-2-nitroaniline A->B Nitration C 4-Ethyl-2-nitrotoluene B->C Sandmeyer Reaction D Ethyl 2-(4-ethyl-2-nitrophenyl)-2-oxopropanoate C->D Condensation with Diethyl Oxalate E This compound D->E Reductive Cyclization

Caption: Workflow for the Reissert Synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethyl-2-nitroaniline

A detailed procedure for the nitration of 4-ethylaniline is as follows:

  • To 30 mL of acetic anhydride, 6 g of 4-ethylaniline is added dropwise with stirring.

  • The mixture is cooled to 12-13 °C, and 6.3 mL of 70% nitric acid is added dropwise, maintaining the temperature between 10-12 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

  • The mixture is then poured into ice water, and the oily product is separated.

  • The crude product is hydrolyzed by heating with 15 mL of concentrated hydrochloric acid for one hour.

  • The solution is made alkaline with a dilute aqueous sodium hydroxide solution and extracted with chloroform (3 x 100 mL).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-ethyl-2-nitroaniline.[1]

Step 2: Synthesis of 4-Ethyl-2-nitrotoluene

The conversion of 4-ethyl-2-nitroaniline to 4-ethyl-2-nitrotoluene can be achieved via a Sandmeyer-type reaction. A general procedure involves diazotization of the aniline followed by reduction.

  • 4-Ethyl-2-nitroaniline is dissolved in a mixture of ethanol and sulfuric acid.

  • The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • The diazonium salt solution is then slowly added to a solution of a reducing agent, such as hypophosphorous acid or by heating in ethanol, to replace the diazonium group with a hydrogen atom.

  • The reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by distillation or chromatography to yield 4-ethyl-2-nitrotoluene.

Step 3: Condensation of 4-Ethyl-2-nitrotoluene with Diethyl Oxalate

This step forms the key α-keto ester intermediate.[2][3]

  • In a flask equipped with a stirrer and a reflux condenser, prepare a solution of potassium ethoxide in absolute ethanol. Potassium ethoxide has been shown to give better results than sodium ethoxide.[3]

  • To this solution, add an equimolar amount of diethyl oxalate, followed by the dropwise addition of 4-ethyl-2-nitrotoluene.

  • The reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete condensation.

  • The resulting product, ethyl 2-(4-ethyl-2-nitrophenyl)-2-oxopropanoate, can be isolated by pouring the reaction mixture into acidic water and extracting with an organic solvent.

Step 4: Reductive Cyclization to this compound

The final step involves the reduction of the nitro group and subsequent cyclization.[2][3]

  • The crude ethyl 2-(4-ethyl-2-nitrophenyl)-2-oxopropanoate is dissolved in a suitable solvent, such as acetic acid or ethanol.

  • A reducing agent, such as zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C), is added to the solution.

  • The mixture is stirred at room temperature or gently heated until the reduction of the nitro group and subsequent cyclization to the indole ring is complete.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the reducing agent, and the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data
StepStarting MaterialProductReagentsTypical Yield
14-Ethylaniline4-Ethyl-2-nitroanilineAcetic anhydride, Nitric acid, HCl~70%[1]
24-Ethyl-2-nitroaniline4-Ethyl-2-nitrotolueneNaNO₂, H₂SO₄, Reducing agentModerate
34-Ethyl-2-nitrotolueneEthyl 2-(4-ethyl-2-nitrophenyl)-2-oxopropanoateDiethyl oxalate, Potassium ethoxideGood
4Ethyl 2-(4-ethyl-2-nitrophenyl)-2-oxopropanoateThis compoundReducing agent (e.g., Zn/AcOH)Good

Fischer Indole Synthesis of this compound

The Fischer indole synthesis is a highly versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[4]

Signaling Pathway for Fischer Indole Synthesis

Fischer_Synthesis A 4-Ethylaniline B 4-Ethylphenyl diazonium chloride A->B Diazotization C 4-Ethylphenylhydrazine B->C Reduction D Hydrazone of Ethyl Pyruvate C->D Condensation with Ethyl Pyruvate E This compound D->E Acid-catalyzed Cyclization

Caption: Workflow for the Fischer Synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethylphenylhydrazine

The synthesis of the required hydrazine can be accomplished from 4-ethylaniline.

  • 4-Ethylaniline is diazotized by treating it with sodium nitrite in the presence of hydrochloric acid at 0-5 °C.

  • The resulting diazonium salt solution is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite, followed by acidification.

  • The crude 4-ethylphenylhydrazine hydrochloride can be isolated by filtration and may be used directly in the next step or purified by recrystallization.

Step 2: Fischer Indole Synthesis

The final indole is formed by the acid-catalyzed reaction of 4-ethylphenylhydrazine with ethyl pyruvate.[4][5]

  • 4-Ethylphenylhydrazine (or its hydrochloride salt) and an equimolar amount of ethyl pyruvate are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride, is added to the mixture.[4]

  • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data
StepStarting MaterialProductReagentsTypical Yield
14-Ethylaniline4-EthylphenylhydrazineNaNO₂, HCl, Na₂SO₃Moderate to Good
24-EthylphenylhydrazineThis compoundEthyl pyruvate, Acid catalystGood

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for the final product, this compound. The data is based on known values for similar indole-2-carboxylates and predicted values.

PropertyValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 8.8 (br s, 1H, NH), 7.5 (s, 1H, H-4), 7.3 (d, 1H, H-7), 7.1 (d, 1H, H-6), 7.0 (s, 1H, H-3), 4.4 (q, 2H, OCH₂CH₃), 2.8 (q, 2H, ArCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃), 1.3 (t, 3H, ArCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 162.5 (C=O), 136.5 (C-7a), 135.0 (C-5), 128.0 (C-3a), 127.5 (C-2), 124.0 (C-6), 121.0 (C-4), 110.5 (C-7), 105.0 (C-3), 61.0 (OCH₂CH₃), 29.0 (ArCH₂CH₃), 16.0 (ArCH₂CH₃), 14.5 (OCH₂CH₃)
Mass Spectrum (EI) Predicted m/z (%): 217 (M⁺), 172 (M⁺ - OEt), 144 (M⁺ - CO₂Et)
IR (KBr, cm⁻¹) Predicted ν: 3300-3400 (N-H stretch), 2950-3000 (C-H stretch), 1680-1700 (C=O stretch, ester), 1600-1620 (C=C stretch, aromatic)

Note: The predicted spectroscopic data is for reference and should be confirmed by experimental analysis.

Conclusion

This technical guide has outlined two effective and well-documented synthetic routes for the preparation of this compound. Both the Reissert and Fischer indole syntheses offer viable pathways, with the choice of method depending on factors such as starting material availability and desired reaction conditions. The detailed experimental protocols and associated data provided herein are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries, enabling the efficient synthesis of this important indole derivative for further research and development.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 5-ethyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular derivative, this guide leverages data from closely related analogs to present a thorough profile, including its physicochemical characteristics, spectral data, a probable synthetic route, and potential biological activities.

Core Chemical Properties

This compound belongs to the indole class of bicyclic heteroaromatic compounds, which are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. The presence of an ethyl group at the 5-position of the indole ring and an ethyl ester at the 2-position influences its steric and electronic properties, which in turn can modulate its biological activity.

Physicochemical Data

Quantitative physicochemical data for this compound and its close analogs are summarized in Table 1 for comparative analysis.

PropertyThis compoundEthyl 5-methyl-1H-indole-2-carboxylate (Analog)Ethyl 1H-indole-2-carboxylate (Parent Compound)
Molecular Formula C₁₃H₁₅NO₂C₁₂H₁₃NO₂C₁₁H₁₁NO₂
Molecular Weight 217.26 g/mol 203.24 g/mol 189.21 g/mol
Melting Point Data not available162-164 °C122-125 °C
Boiling Point 368.4 °C at 760 mmHg236 °C at 4 mmHg324.47 °C (rough estimate)
Flash Point 176.6 °C236 °C at 4mmNot applicable
Solubility Data not availableSoluble in methanol and dichloromethane; Insoluble in water.[1]Data not available
CAS Number 37033-94-616382-15-33770-50-1

Synthesis and Experimental Protocols

The synthesis of ethyl 5-substituted-1H-indole-2-carboxylates is often achieved through the Japp-Klingemann reaction, followed by Fischer indole synthesis. This versatile method allows for the introduction of various substituents onto the indole ring.

General Experimental Protocol: Japp-Klingemann/Fischer Indole Synthesis

This protocol describes a generalized procedure for the synthesis of ethyl 5-substituted-1H-indole-2-carboxylates, which is a highly probable route for the synthesis of the title compound.

Step 1: Diazotization of the Aniline

  • A solution of the appropriately substituted aniline (e.g., 4-ethylaniline) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Japp-Klingemann Coupling

  • In a separate flask, ethyl 2-methyl-3-oxobutanoate is dissolved in ethanol, and a solution of potassium hydroxide is added.

  • The solution is cooled to 0-5 °C, and the previously prepared diazonium salt solution is added slowly while maintaining the temperature.

  • The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature.

  • The resulting hydrazone is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

Step 3: Fischer Indole Cyclization

  • The crude hydrazone is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride) is added.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Japp_Klingemann_Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction1 Diazotization cluster_reaction2 Japp-Klingemann Coupling cluster_reaction3 Fischer Indole Cyclization 4-Ethylaniline 4-Ethylaniline Diazonium Salt Diazonium Salt 4-Ethylaniline->Diazonium Salt NaNO₂, HCl Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate Ethyl 2-methyl-3-oxobutanoate, KOH This compound This compound Hydrazone Intermediate->this compound Acid catalyst, Heat

References

An In-depth Technical Guide to Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37033-94-6

This technical guide provides a comprehensive overview of Ethyl 5-ethyl-1H-indole-2-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and agrochemical research. This document collates available data on its chemical and physical properties, outlines a general synthetic approach, and discusses its potential biological activities.

Chemical and Physical Properties

This compound is a member of the indole class of compounds, which are known for their diverse biological activities. The presence of the ethyl group at the 5-position and the ethyl ester at the 2-position of the indole scaffold provides a unique molecular framework for further chemical modifications, making it a valuable building block in medicinal chemistry.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 37033-94-6N/A
Molecular Formula C₁₃H₁₅NO₂N/A
Molecular Weight 217.26 g/mol N/A
Melting Point 101-107 °CN/A
Boiling Point 155.7 °C @ 0.4 Torr; 368.4 °C @ 760 mmHgN/A
Density 1.148 g/cm³N/A
Refractive Index 1.597N/A

Synthesis and Experimental Protocols

General Experimental Protocol: Japp-Klingemann/Fischer Indole Synthesis

This synthetic strategy is a two-step process that first involves the formation of a hydrazone, which is then cyclized to form the indole ring.

Step 1: Japp-Klingemann Reaction (Hydrazone Formation)

The Japp-Klingemann reaction utilizes a β-keto-ester and an aryl diazonium salt to form a hydrazone. For the synthesis of the target molecule, the starting materials would be ethyl 2-ethylacetoacetate and the diazonium salt of 4-ethylaniline.

  • Materials: 4-ethylaniline, sodium nitrite, hydrochloric acid, ethyl 2-ethylacetoacetate, sodium acetate, ethanol, water.

  • Procedure:

    • A solution of 4-ethylaniline in aqueous hydrochloric acid is cooled to 0-5 °C.

    • An aqueous solution of sodium nitrite is added dropwise to the cooled solution of 4-ethylaniline to form the diazonium salt. The temperature is maintained below 5 °C throughout the addition.

    • In a separate flask, ethyl 2-ethylacetoacetate is dissolved in ethanol, and a solution of sodium acetate in water is added.

    • The freshly prepared diazonium salt solution is then slowly added to the ethyl 2-ethylacetoacetate solution, keeping the temperature below 10 °C.

    • The reaction mixture is stirred for several hours, during which the hydrazone precipitates.

    • The solid hydrazone is collected by filtration, washed with water, and dried.

Step 2: Fischer Indole Synthesis (Cyclization)

The formed hydrazone is then cyclized, typically under acidic conditions, to yield the indole ring system.

  • Materials: The hydrazone from Step 1, a suitable acidic catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride), and a high-boiling solvent (e.g., ethanol, acetic acid, or toluene).

  • Procedure:

    • The hydrazone is suspended or dissolved in the chosen solvent.

    • The acidic catalyst is added, and the mixture is heated to reflux for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled and poured into ice-water.

    • The precipitated crude product is collected by filtration.

    • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford this compound.

Below is a workflow diagram illustrating the general synthetic approach.

G General Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction1 Japp-Klingemann Reaction cluster_intermediate Intermediate cluster_reaction2 Fischer Indole Synthesis cluster_product Final Product 4-Ethylaniline 4-Ethylaniline Diazotization Diazotization 4-Ethylaniline->Diazotization Ethyl 2-ethylacetoacetate Ethyl 2-ethylacetoacetate Coupling Coupling Ethyl 2-ethylacetoacetate->Coupling Diazotization->Coupling Hydrazone Hydrazone Coupling->Hydrazone Cyclization Cyclization Hydrazone->Cyclization This compound This compound Cyclization->this compound

Caption: General Synthetic Workflow.

Biological Activity and Potential Applications

Indole derivatives are a prominent class of heterocyclic compounds in drug discovery, known to interact with a wide range of biological targets. While specific biological data for this compound is limited, related 5-substituted indole-2-carboxylates have been investigated for their potential as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers. Inhibition of GSK-3β is therefore a promising therapeutic strategy.

General Experimental Protocol: In Vitro GSK-3β Inhibition Assay (Luminiscence-Based)

To evaluate the inhibitory potential of compounds like this compound against GSK-3β, a common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

  • Materials: Recombinant human GSK-3β enzyme, GSK-3β substrate peptide, ATP, kinase buffer, test compound (dissolved in DMSO), and a commercial ATP detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • The test compound is serially diluted in kinase buffer to various concentrations.

    • The GSK-3β enzyme is added to the wells of a microplate containing the test compound dilutions and incubated for a short period.

    • The kinase reaction is initiated by adding a mixture of the GSK-3β substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The ATP detection reagent is added to the wells, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • The luminescence is measured using a plate-reading luminometer.

    • The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G GSK-3β Inhibition Assay Workflow Start Start Prepare_Compound_Dilutions Prepare serial dilutions of test compound Start->Prepare_Compound_Dilutions Add_Enzyme Add GSK-3β enzyme Prepare_Compound_Dilutions->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Initiate_Reaction Initiate reaction with ATP and substrate Incubate_1->Initiate_Reaction Incubate_2 Incubate Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction and generate signal Incubate_2->Stop_Reaction Measure_Luminescence Measure luminescence Stop_Reaction->Measure_Luminescence Calculate_IC50 Calculate IC50 value Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of Ethyl 5-ethyl-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of a plausible synthetic route and predicted spectroscopic data based on established principles and analysis of closely related analogues.

Molecular Structure

This compound possesses a core indole bicyclic system, with an ethyl group substituted at the C5 position of the benzene ring and an ethyl carboxylate group at the C2 position of the pyrrole ring.

Molecular Formula: C₁₃H₁₅NO₂[]

Molecular Weight: 217.26 g/mol []

CAS Number: 37033-94-6[][2]

Below is a diagram of the molecular structure.

Figure 1: Molecular Structure of this compound.

Synthesis Protocol: Fischer Indole Synthesis

A reliable method for the synthesis of this compound is the Fischer indole synthesis.[3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.

Experimental Protocol:

Materials:

  • 4-Ethylphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Concentrated Sulfuric Acid (or other acid catalysts like polyphosphoric acid)

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Hydrazone:

    • In a round-bottom flask, dissolve 4-ethylphenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water.

    • To this solution, add a solution of ethyl pyruvate (1 equivalent) in ethanol.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.

  • Indolization (Cyclization):

    • To the hydrazone mixture, slowly add concentrated sulfuric acid (or another suitable acid catalyst) while cooling the flask in an ice bath.

    • After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: 4-Ethylphenylhydrazine HCl Ethyl Pyruvate Sodium Acetate Ethanol B Hydrazone Formation (In Situ) A->B Stir at RT C Acid-Catalyzed Cyclization (Reflux) B->C Add H₂SO₄ D Quenching (Ice-Water) C->D E Neutralization (NaHCO₃) D->E F Extraction (Diethyl Ether) E->F G Drying and Concentration F->G H Column Chromatography (Silica Gel) G->H I Pure Product: This compound H->I

Figure 2: Workflow for the Synthesis and Purification.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the parent compound, ethyl indole-2-carboxylate, and other 5-substituted analogues.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.80br s-1HN-H
~7.45s-1HH-4
~7.25d~8.41HH-7
~7.10d~1.21HH-3
~7.05dd~8.4, 1.61HH-6
4.40q7.12H-OCH₂CH₃
2.70q7.62H-CH₂CH₃ (at C5)
1.40t7.13H-OCH₂CH₃
1.25t7.63H-CH₂CH₃ (at C5)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.0C=O
~136.0C-7a
~135.0C-5
~128.0C-2
~127.5C-3a
~124.0C-6
~121.0C-4
~110.5C-7
~106.0C-3
~61.5-OCH₂CH₃
~29.0-CH₂CH₃ (at C5)
~16.0-CH₂CH₃ (at C5)
~14.5-OCH₂CH₃

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2960MediumC-H Stretch (Aliphatic)
~1690StrongC=O Stretch (Ester)
~1540MediumC=C Stretch (Aromatic)
~1240StrongC-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
217High[M]⁺
172Moderate[M - OCH₂CH₃]⁺
144High[M - CO₂CH₂CH₃]⁺
115Moderate[C₈H₅N]⁺

Structure Elucidation Logic

The elucidation of the structure of this compound would follow a logical pathway integrating the data from various spectroscopic techniques.

G Structure Elucidation Pathway MS Mass Spectrometry (Molecular Weight = 217) Structure Proposed Structure: This compound MS->Structure Provides Molecular Formula (C₁₃H₁₅NO₂) IR IR Spectroscopy (N-H, C=O, C-H stretches) IR->Structure Identifies Key Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) NMR->Structure Determines Connectivity and Chemical Environment Confirmation Structure Confirmation Structure->Confirmation Consistent Spectroscopic Data

Figure 3: Logical Pathway for Structure Elucidation.

Interpretation of Predicted Data:

  • Mass Spectrometry: The molecular ion peak at m/z 217 would confirm the molecular weight. Fragmentation patterns, such as the loss of the ethoxy group (-45 amu) and the entire ester group (-73 amu), would support the presence of the ethyl carboxylate moiety.

  • IR Spectroscopy: A broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretch of the indole ring. The strong peak around 1690 cm⁻¹ would indicate the presence of the ester carbonyl group. Aliphatic C-H stretching bands would also be present.

  • ¹H NMR Spectroscopy: The downfield singlet for the N-H proton, the characteristic aromatic protons of the indole ring, and the distinct signals for the two ethyl groups (the ethyl ester and the ethyl substituent at C5) would be key identifiers. The coupling patterns of the aromatic protons would help confirm the substitution pattern.

  • ¹³C NMR Spectroscopy: The number of signals would correspond to the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (carbonyl, aromatic, and aliphatic).

This comprehensive, albeit predictive, analysis provides a solid framework for the identification and characterization of this compound for researchers in the field. Experimental verification of this data is recommended for definitive structure confirmation.

References

Technical Guide: Spectroscopic Analysis of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed overview of the predicted spectral data for Ethyl 5-ethyl-1H-indole-2-carboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also outlines generalized experimental protocols for acquiring such data for a solid organic compound.

Introduction

This compound is a derivative of the indole heterocyclic system, a common scaffold in pharmacologically active compounds. A thorough spectroscopic characterization is fundamental for the unambiguous identification and purity assessment of this and related molecules. This guide presents the predicted spectral data for this compound, based on established spectroscopic principles and data from analogous structures. The provided experimental protocols are generalized for the analysis of solid organic compounds.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the chemical structure of this compound and known data from similar compounds. Actual experimental values may vary.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the protons of the ethyl group at the 5-position, the protons of the ethyl ester group, and the N-H proton of the indole ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80br s1HNH -1
~7.50s1HH -4
~7.29d, J ≈ 8.5 Hz1HH -7
~7.10dd, J ≈ 8.5, 1.8 Hz1HH -6
~7.05d, J ≈ 0.9 Hz1HH -3
4.40q, J ≈ 7.1 Hz2H-O-CH₂ -CH₃
2.75q, J ≈ 7.6 Hz2HAr-CH₂ -CH₃
1.41t, J ≈ 7.1 Hz3H-O-CH₂-CH₃
1.29t, J ≈ 7.6 Hz3HAr-CH₂-CH₃
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will display signals for the carbon atoms of the indole core, the ethyl substituent, and the ethyl ester group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.5C =O
~135.8C -7a
~134.5C -5
~128.0C -2
~126.5C -3a
~124.0C -6
~120.0C -4
~110.5C -7
~104.0C -3
~61.5-O-CH₂ -CH₃
~29.0Ar-CH₂ -CH₃
~16.0Ar-CH₂-CH₃
~14.5-O-CH₂-CH₃
Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations, as well as aromatic and aliphatic C-H stretching and bending vibrations.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
3100-3000MediumAromatic C-H Stretch
2970-2850MediumAliphatic C-H Stretch
~1700StrongC=O Stretch (Ester)
~1600, ~1470Medium-StrongAromatic C=C Bending
~1230StrongC-O Stretch (Ester)
Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using electrospray ionization (ESI), is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignment
218.1176[M+H]⁺ (Calculated for C₁₃H₁₆NO₂)
217.1103[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for natural abundance ¹³C NMR.

  • Instrument Setup: Follow the same instrument setup as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans and a suitable relaxation delay (e.g., 1-2 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Drop the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report/ Whitepaper Generation Data_Analysis->Report

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a target organic compound.

Unveiling the Biological Potential of Ethyl 5-ethyl-1H-indole-2-carboxylate: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biological Significance, Experimental Evaluation, and Therapeutic Promise of the Ethyl 5-ethyl-1H-indole-2-carboxylate Scaffold

Introduction:

This compound is an indole derivative that serves as a versatile scaffold in medicinal chemistry. While direct and extensive biological activity data for this specific ester is not widely published, its core structure, 5-ethyl-1H-indole-2-carboxylic acid, is a key pharmacophore in the development of various therapeutic agents. This technical guide consolidates the available biological data on its closest analogs, details relevant experimental protocols for screening, and explores the potential therapeutic applications of this chemical entity. The primary role of this compound appears to be as a crucial building block in the synthesis of more complex and biologically active molecules.[1] This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biological landscape surrounding this promising indole structure.

Quantitative Biological Data

Direct quantitative biological activity data for this compound is limited in publicly available literature. However, a closely related derivative, 5-Ethyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide , has been synthesized from 5-ethyl-1H-indole-2-carboxylic acid and evaluated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2] The activity of this and other related indole-2-carboxamides highlights the therapeutic potential of the 5-ethyl-1H-indole-2-carboxylate core.

Compound NameTarget Organism/Cell LineAssay TypeActivity MetricValueReference
5-Ethyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamideTrypanosoma cruziIntracellular amastigote assaypEC505.4 - 6.2[2]

Experimental Protocols

To facilitate further research and screening of this compound and its derivatives, this section provides detailed methodologies for key experiments relevant to the observed biological activities of the broader indole-2-carboxylate class.

Anti-Trypanosoma cruzi Intracellular Amastigote Assay

This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of Trypanosoma cruzi.

Objective: To quantify the potency of a test compound in inhibiting the proliferation of T. cruzi amastigotes within a host cell line.

Methodology:

  • Cell Culture: Vero cells or other suitable host cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

  • Infection: Host cells are infected with metacyclic trypomastigotes of T. cruzi at a specified multiplicity of infection (MOI).

  • Compound Addition: After an incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound derivatives).

  • Incubation: The plates are incubated for a period sufficient for amastigote replication (typically 48-72 hours).

  • Staining and Imaging: The cells are fixed and stained with a DNA-binding fluorescent dye (e.g., DAPI or Hoechst stain) to visualize both host cell and parasite nuclei. Automated high-content imaging systems are used to capture images.

  • Data Analysis: Image analysis software is used to count the number of intracellular amastigotes per host cell. The percentage of inhibition is calculated relative to untreated controls. The EC50 (or pEC50) is determined by fitting the dose-response data to a suitable sigmoidal model.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

Derivatives of ethyl 2-carboxylate-5-monosubstituted 1H-indole have shown potential as GSK-3β inhibitors.[3][4]

Objective: To measure the in vitro inhibitory activity of a compound against GSK-3β.

Methodology:

  • Assay Principle: A luminescence-based kinase assay is commonly used. This assay measures the amount of ATP remaining in the solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate and includes recombinant human GSK-3β, a suitable substrate peptide (e.g., a phosphopeptide), and ATP.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the GSK-3β enzyme.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP mixture. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the kinase reaction and measure the remaining ATP via a luciferase-luciferin reaction, which generates a luminescent signal.

  • Data Analysis: The luminescent signal is read using a plate reader. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Antitubercular Activity Assay (Microplate AlamarBlue Assay - MABA)

Indole-2-carboxamides have been investigated for their activity against Mycobacterium tuberculosis.[5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Methodology:

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in a suitable broth medium (e.g., Middlebrook 7H9 with supplements).

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated for several days until visible growth is observed in the drug-free control wells.

  • AlamarBlue Addition: AlamarBlue (resazurin) solution is added to each well.

  • Readout: After a further incubation period, the color change from blue (no growth) to pink (growth) is observed visually or measured spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents this color change.[5]

Visualizations

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a compound like this compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit to Lead Optimization A Synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate and Derivatives B Primary Assays (e.g., Antiparasitic, Kinase Inhibition) A->B Test Compound C Dose-Response & IC50/EC50 Determination B->C Active Compounds D Cytotoxicity Assays (e.g., on Vero, HepG2 cells) B->D E Structure-Activity Relationship (SAR) Studies C->E Potent Hits D->E Selective Hits F ADME/Tox Profiling E->F Optimized Leads

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Potential Signaling Pathway Involvement of Indole Derivatives

While a specific signaling pathway for this compound is not defined, its analogs are known to interact with protein kinases like GSK-3β, which are key components of various signaling cascades.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Indole Indole-2-carboxylate Derivative Kinase Protein Kinase (e.g., GSK-3β) Indole->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->Response Signal Transduction

Caption: A diagram illustrating the inhibitory action of an indole derivative on a protein kinase.

This compound represents a valuable starting point for the development of novel therapeutics. Although direct biological data for this specific molecule is sparse, the demonstrated activities of its close analogs against a range of targets—from protozoan parasites to human protein kinases—underscore the significant potential of this chemical scaffold. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to undertake further investigation and unlock the full therapeutic promise of this compound and its derivatives. Future research should focus on the systematic screening of this compound and its analogs in a variety of biological assays to fully elucidate its activity profile.

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with significant therapeutic promise. Among these, indole-2-carboxylate derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current landscape of indole-2-carboxylate derivatives, focusing on their potential therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Therapeutic Applications: A Multi-Faceted Approach

Indole-2-carboxylate derivatives have demonstrated considerable potential across several therapeutic areas, most notably in oncology, virology, and neurology, with emerging applications in infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of indole-2-carboxylate derivatives. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] By targeting these kinases, these derivatives can disrupt the cell cycle and induce programmed cell death (apoptosis) in cancer cells.

Furthermore, some derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that play a crucial role in tumor immune evasion. This dual inhibition presents a promising strategy for cancer immunotherapy.

Antiviral Activity

Indole-2-carboxylate derivatives have shown potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and various RNA viruses.[3] A key mechanism of action in the context of HIV is the inhibition of the integrase enzyme, which is essential for the replication of the virus.[4][5][6][7][8][9][10][11] These derivatives, acting as integrase strand transfer inhibitors (INSTIs), effectively block the integration of the viral DNA into the host genome.[4][5][6][7][8][9][10][11]

Broad-spectrum antiviral activity has also been reported, with some compounds showing efficacy against viruses from the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families.[3] The proposed mechanism for this broad activity involves the targeting of host factors that modulate cap-dependent translation.[3]

Antitubercular Activity

Emerging research has highlighted the potential of indole-2-carboxamide derivatives as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12][13] These compounds have been shown to target the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall.[3][7] This targeted approach offers the potential for selective activity against mycobacteria with minimal off-target effects.[14]

Neuroprotective and Neuromodulatory Activity

Indole-2-carboxylate derivatives have also been investigated for their effects on the central nervous system. Notably, they have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine recognition site.[1][4][15][16] This activity suggests potential applications in neurological conditions associated with excitotoxicity, such as stroke and epilepsy.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activity of indole-2-carboxylate derivatives.

Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives

CompoundTargetAssayIC50 / GI50 (µM)Cell Line(s)Reference
5d EGFRKinase Inhibition0.089-[2]
CDK2Kinase Inhibition0.034-[2]
ProliferationMTT Assay1.15MCF-7[2]
5e EGFRKinase Inhibition0.093-[2]
CDK2Kinase Inhibition0.013-[2]
ProliferationMTT Assay0.80MCF-7[2]
5h EGFRKinase Inhibition0.121-[2]
CDK2Kinase Inhibition0.011-[2]
ProliferationMTT Assay1.25MCF-7[2]
9o-1 IDO1Enzyme Inhibition1.17-
TDOEnzyme Inhibition1.55-
Compound 9a ProliferationCytotoxicity Assay0.89BT12 (AT/RT)[13]
ProliferationCytotoxicity Assay1.81BT16 (AT/RT)[13]
Compound 6i ProliferationMTT Assay6.10MCF-7[5]
Compound 6v ProliferationMTT Assay6.49MCF-7[5]

Table 2: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives

CompoundTargetAssayIC50 (µM)VirusReference
17a HIV-1 IntegraseStrand Transfer3.11HIV-1[4][5][8][9][11]
1 HIV-1 IntegraseStrand Transfer32.37HIV-1[5]
20a HIV-1 IntegraseStrand Transfer0.13HIV-1[7][10]
CCG205432 Viral ReplicationReplicon Assay~1Western Equine Encephalitis Virus[3]

Table 3: Antitubercular Activity of Indole-2-Carboxamide Derivatives

CompoundTargetAssayMIC (µM)StrainReference
3 MmpL3 (presumed)Growth Inhibition0.68M. tuberculosis H37Rv[13]
8g MmpL3 (presumed)Growth Inhibition0.32M. tuberculosis H37Rv
26 MmpL3Growth Inhibition0.012Drug-sensitive M. tuberculosis[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indole-2-carboxylate derivatives are underpinned by their modulation of key cellular signaling pathways.

Cancer-Related Signaling

In cancer, these derivatives primarily interfere with pathways that drive cell proliferation and survival. The inhibition of EGFR and CDK2 disrupts the downstream RAS/RAF/MEK/ERK and cell cycle progression pathways, respectively.

EGFR_CDK2_Pathway Indole_Derivatives Indole-2-Carboxylate Derivatives EGFR EGFR Indole_Derivatives->EGFR Inhibits CDK2 CDK2 Indole_Derivatives->CDK2 Inhibits Apoptosis Apoptosis Indole_Derivatives->Apoptosis Induces RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Cell_Cycle->Proliferation

Inhibition of EGFR and CDK2 pathways by indole-2-carboxylate derivatives.
Apoptosis Induction

Many indole-2-carboxamide derivatives induce apoptosis in cancer cells through the intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3.[2][17]

Apoptosis_Pathway Indole_Derivatives Indole-2-Carboxamide Derivatives Bax Bax (Pro-apoptotic) Indole_Derivatives->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivatives->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Intrinsic apoptosis pathway induced by indole-2-carboxamide derivatives.
HIV-1 Integrase Inhibition

The mechanism of HIV-1 integrase inhibition involves the indole-2-carboxylic acid moiety chelating with two magnesium ions (Mg²⁺) within the enzyme's active site.[4][6][10] This interaction, along with π-π stacking with the viral DNA, prevents the strand transfer step, a critical process for viral replication.[4][5][6][9][11]

HIV_Integrase_Inhibition Indole_Derivative Indole-2-Carboxylic Acid Derivative Integrase HIV-1 Integrase Active Site Indole_Derivative->Integrase Binds to Mg_ions Mg²⁺ Ions Indole_Derivative->Mg_ions Chelates Viral_DNA Viral DNA Indole_Derivative->Viral_DNA π-π stacking Strand_Transfer Strand Transfer Indole_Derivative->Strand_Transfer Inhibits Integrase->Mg_ions Coordinates Integrase->Strand_Transfer Catalyzes Replication Viral Replication Strand_Transfer->Replication

Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of indole-2-carboxylate derivatives.

Synthesis of Indole-2-Carboxamide Derivatives

A common synthetic route for indole-2-carboxamide derivatives is outlined below.

Synthesis_Workflow Start Phenyl Hydrazine Hydrochloride Step1 Fisher Indole Cyclization (PTSA) Start->Step1 Reagent1 2-Oxopropanoic Acid Reagent1->Step1 Intermediate1 3-Methylindole- 2-carboxylate Step1->Intermediate1 Step2 Alkaline Hydrolysis Intermediate1->Step2 Intermediate2 Indole-2-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (BOP, DIPEA) Intermediate2->Step3 Amine Appropriate Amine Amine->Step3 Product Indole-2-carboxamide Derivative Step3->Product

General synthetic workflow for indole-2-carboxamide derivatives.

Protocol:

  • Fisher Indole Cyclization: Phenyl hydrazine hydrochloride derivatives are reacted with 2-oxopropanoic acid in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to yield 3-methylindole-2-carboxylates.[2]

  • Hydrolysis: The resulting ester is subjected to alkaline hydrolysis to obtain the corresponding indole-2-carboxylic acid.[2]

  • Amide Coupling: The carboxylic acid is then coupled with an appropriate amine using a coupling reagent like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) to yield the final indole-2-carboxamide derivative.[2]

In Vitro Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[18]

  • Compound Treatment: Cells are treated with various concentrations of the indole-2-carboxylate derivatives for a specified period (e.g., 72 hours).[19]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[18][20]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[20]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[20]

These assays determine the ability of the compounds to inhibit the enzymatic activity of specific kinases.

Protocol (General):

  • Reaction Setup: The kinase (e.g., recombinant human EGFR or CDK2), a specific peptide substrate, and ATP are combined in a kinase buffer.[21][22][23][24][25][26]

  • Inhibitor Addition: Serial dilutions of the indole-2-carboxylate derivatives are added to the reaction mixture.[22][24]

  • Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate by the kinase.[22][23][25]

  • Detection: The amount of substrate phosphorylation (or ADP produced) is quantified. This can be done using various methods, such as:

    • Luminescent Assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[23][25]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a europium-labeled antibody that recognizes the phosphorylated substrate.[27]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[23][24]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol (Colorimetric):

  • Cell Lysis: Cells treated with the indole derivatives are lysed to release their cytoplasmic contents.[28][29]

  • Substrate Addition: The cell lysate is incubated with a colorimetric caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[28][29]

  • Cleavage and Detection: Activated caspase-3 in the lysate cleaves the substrate, releasing p-nitroaniline (pNA), which produces a yellow color.[28]

  • Absorbance Measurement: The absorbance of pNA is measured at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[28][29]

Protocol (Fluorometric):

  • Cell Lysis: Similar to the colorimetric assay, treated cells are lysed.

  • Substrate Addition: The lysate is incubated with a fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[6]

  • Cleavage and Detection: Activated caspase-3 cleaves the substrate, releasing the highly fluorescent AMC (7-amino-4-methylcoumarin).[6]

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to caspase-3 activity.[6]

Antiviral Assay (HIV-1 Integrase Strand Transfer)

This assay evaluates the ability of compounds to inhibit the strand transfer activity of HIV-1 integrase.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the HIV-1 integrase enzyme, a labeled donor DNA substrate, and a target DNA.

  • Compound Incubation: The indole-2-carboxylate derivatives are added to the reaction mixture and incubated.

  • Strand Transfer Reaction: The reaction is initiated, allowing the integrase to catalyze the insertion of the donor DNA into the target DNA.

  • Product Detection: The products of the strand transfer reaction are separated by gel electrophoresis and detected (e.g., by autoradiography if a radiolabeled substrate is used).

  • Quantification: The amount of strand transfer product is quantified to determine the inhibitory activity of the compounds, and IC50 values are calculated.

Future Directions and Conclusion

Indole-2-carboxylate derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates their potential to address significant unmet medical needs in oncology, virology, and beyond. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further exploration of their mechanisms of action and the identification of novel molecular targets will undoubtedly open up new avenues for therapeutic intervention. The continued investigation of this remarkable class of molecules holds great promise for the future of medicine.

References

An In-depth Technical Guide on the Discovery and History of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-ethyl-1H-indole-2-carboxylate, a member of the indole-2-carboxylate class of compounds, has potential applications in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its synthesis, key chemical properties, and the historical context of its structural class. While specific historical records of its initial discovery are not prominently documented in publicly available literature, its synthesis logically follows from well-established named reactions in heterocyclic chemistry. This guide details the probable synthetic pathways, providing generalized experimental protocols and relevant data for researchers.

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 37033-94-6[1][2]
Molecular Formula C₁₃H₁₅NO₂[1][2]
Molecular Weight 217.27 g/mol [3]
Melting Point 101-107 °C[3]
Appearance Off-white to yellow crystalline powder[3]

Probable Synthetic Pathways

The synthesis of this compound most likely proceeds through a two-step sequence involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. These well-established reactions are standard methods for the preparation of substituted indole-2-carboxylates[4][5][6][7].

Japp-Klingemann Reaction

The initial step involves the reaction of a diazonium salt, derived from 4-ethylaniline, with a β-ketoester, such as ethyl 2-methylacetoacetate. The Japp-Klingemann reaction is a reliable method for the synthesis of α-arylhydrazones of α-keto esters[1][4].

Generalized Experimental Protocol: Japp-Klingemann Reaction

  • Diazotization of 4-ethylaniline: 4-ethylaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

  • Coupling Reaction: The cold diazonium salt solution is then slowly added to a cooled, basic solution of ethyl 2-methylacetoacetate. The base (e.g., sodium hydroxide or sodium ethoxide) deprotonates the β-ketoester to form the reactive enolate. The reaction mixture is stirred at low temperature for several hours.

  • Work-up: Upon completion, the reaction mixture is typically acidified to precipitate the hydrazone product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Japp_Klingemann_Reaction

Fischer Indole Synthesis

The arylhydrazone obtained from the Japp-Klingemann reaction is then cyclized under acidic conditions to form the indole ring. The Fischer indole synthesis is a widely used and versatile method for this transformation[5][6].

Generalized Experimental Protocol: Fischer Indole Synthesis

  • Cyclization: The arylhydrazone is dissolved in a suitable solvent, such as ethanol or acetic acid. A strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or gaseous HCl) is added.

  • Heating: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into water or a basic solution to neutralize the acid and precipitate the crude product. The solid is collected by filtration, washed, and dried. Purification is generally achieved by column chromatography on silica gel or recrystallization to yield pure this compound.

Fischer_Indole_Synthesis

Biological and Medicinal Context

While specific biological activity or signaling pathway modulation for this compound is not extensively reported, the broader class of indole-2-carboxylates and their derivatives (such as carboxamides) are known to exhibit a wide range of pharmacological activities. These include, but are not limited to, antiviral, anticancer, and anti-inflammatory properties[8][9][10]. This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents. The ethyl group at the 5-position can influence the lipophilicity and metabolic stability of derivatives, potentially impacting their pharmacokinetic profiles.

Conclusion

This compound is a synthetically accessible indole derivative. Although its specific discovery and history are not well-documented, its synthesis logically follows from the foundational Japp-Klingemann and Fischer indole synthesis reactions. The provided generalized protocols offer a roadmap for its preparation in a laboratory setting. The compound holds potential as an intermediate in the development of new pharmaceuticals, warranting further investigation into its own biological properties and its utility in the synthesis of more complex, biologically active molecules. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related indole-2-carboxylate derivatives.

References

An In-depth Technical Guide to Ethyl 5-ethyl-1H-indole-2-carboxylate and its Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-ethyl-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family, a core structure in numerous natural products and pharmacologically active molecules. The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their synthesis, physicochemical properties, and diverse biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

The core structure of the topic compound is an indole ring substituted at the 2-position with an ethyl carboxylate group and at the 5-position with an ethyl group. The general structure of its analogs involves modifications at various positions of the indole ring, most commonly at the 1 (N-H), 3, 5, and 6-positions.

Table 1: Physicochemical Properties of this compound and Key Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
This compound37033-94-6C₁₃H₁₅NO₂217.26Not widely reported-
Ethyl 1H-indole-2-carboxylate3770-50-1C₁₁H₁₁NO₂189.21122-125[1]-
Ethyl 5-amino-1H-indole-2-carboxylate71086-99-2C₁₁H₁₂N₂O₂204.22Not widely reported2.5[2]
Ethyl 5-bromo-1H-indole-2-carboxylate16732-70-0C₁₁H₁₀BrNO₂268.11163-167-
Ethyl 5-chloro-1H-indole-2-carboxylate4792-67-0C₁₁H₁₀ClNO₂223.65Not widely reported3.8[3]
Ethyl 5-methyl-1H-indole-2-carboxylate16382-15-3C₁₂H₁₃NO₂203.24162-164[4]-
Ethyl 5-nitro-1H-indole-2-carboxylate16732-57-0C₁₁H₁₀N₂O₄234.21Not widely reported-

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several established synthetic routes for indole formation. The most common methods include the Fischer indole synthesis and the Japp-Klingemann reaction.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 5-substituted indole-2-carboxylates.

G A Substituted Aniline/Phenylhydrazine C Cyclization Reaction (e.g., Fischer Indole Synthesis) A->C B α-Ketoester or equivalent B->C D Ethyl 5-substituted-1H-indole-2-carboxylate C->D Formation of Indole Core E Further Functionalization (e.g., N-alkylation, C3-substitution) D->E Modification F Diverse Analogs E->F

Caption: Generalized synthetic workflow for Ethyl 5-substituted-1H-indole-2-carboxylate analogs.

Detailed Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-substituted-1H-indole-2-carboxylate

This protocol is a generalized procedure based on the well-established Fischer indole synthesis, a common method for preparing indole derivatives.[5]

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Ethanol (or other suitable solvent like acetic acid)

  • Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride)

  • Sodium acetate (if starting from hydrochloride salt)

  • Diatomaceous earth (for filtration)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Hydrazone Formation:

    • To a solution of the appropriately substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.0 eq).

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add ethyl pyruvate (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • The resulting hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.

  • Indolization (Cyclization):

    • To the hydrazone, add the acid catalyst. The choice and amount of catalyst may need optimization depending on the substrate. For example, a mixture of polyphosphoric acid can be used, or a catalytic amount of sulfuric acid in a high-boiling solvent.

    • Heat the reaction mixture to a temperature between 80°C and 140°C. The optimal temperature and reaction time will depend on the specific substrate and catalyst used. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into ice-cold water or a crushed ice/water mixture.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 5-substituted-1H-indole-2-carboxylate.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery programs. Key therapeutic areas include oncology, infectious diseases, and neurological disorders.

Enzyme Inhibition

Many indole-2-carboxylate derivatives have been identified as potent enzyme inhibitors.

Table 2: Enzyme Inhibitory Activity of Ethyl 5-substituted-1H-indole-2-carboxylate Analogs

Compound/Analog ClassTarget EnzymeIC₅₀ / ActivityTherapeutic Area
6-acetamido-indole-2-carboxylic acid derivativesIDO1/TDO1.17 µM (IDO1), 1.55 µM (TDO) for compound 9o-1[6]Immuno-oncology
Indole-2-carboxylic acid derivativesHIV-1 IntegraseIC₅₀ = 3.11 µM for compound 17a[7]Antiviral (HIV)
5-monosubstituted-1H-indole-2-carboxylate derivativesGSK-3βPromising inhibitory activity reported[8]Neurodegenerative diseases, Diabetes
Indole-2-carboxamide derivativesEGFR, CDK2GI₅₀ = 0.95 µM (MCF-7) for compound 5e[9]Oncology
Receptor Modulation

Indole-2-carboxamide analogs have been extensively studied as allosteric modulators of the cannabinoid CB1 receptor.[10]

G cluster_0 CB1 Receptor Signaling CB1 CB1 Receptor G_protein G-protein Coupling CB1->G_protein Decreases Gi coupling ERK_pathway ERK Pathway CB1->ERK_pathway Activates Allosteric_Modulator Indole-2-carboxamide Allosteric Modulator Allosteric_Modulator->CB1 Binds to allosteric site

Caption: Modulation of CB1 receptor signaling by indole-2-carboxamide allosteric modulators.

Antiproliferative and Cytotoxic Activity

Several indole-2-carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines.[9][11]

Table 3: Antiproliferative Activity of Indole-2-carboxamide Analogs

CompoundCell LineGI₅₀ (µM)
5eA-549 (Lung)0.95[9]
5eMCF-7 (Breast)0.80[9]
5ePanc-1 (Pancreatic)1.00[9]
5dA-549 (Lung)1.10[9]

Structure-Activity Relationships (SAR)

The biological activity of indole-2-carboxylate analogs is highly dependent on the nature and position of substituents on the indole ring.

  • Position 5: Substitution at the 5-position with various groups (e.g., ethyl, methyl, chloro, bromo, nitro, amino) significantly influences the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

  • Position 3: Introduction of substituents at the 3-position has been shown to be crucial for the activity of some analogs, such as HIV-1 integrase inhibitors where a long branch can interact with a hydrophobic cavity of the enzyme.[7]

  • Position 1 (N-H): Alkylation or acylation at the indole nitrogen can modulate the compound's physicochemical properties and its ability to act as a hydrogen bond donor, which can be critical for target binding.

The following diagram illustrates a general experimental workflow for a structure-activity relationship study.

G A Lead Compound (e.g., this compound) B Analog Synthesis (Varying substituents at R1, R2, R3...) A->B C In vitro Biological Screening (e.g., Enzyme inhibition, Receptor binding) B->C D Quantitative Data Analysis (IC50, EC50, Ki) C->D E Identify Structure-Activity Relationships D->E F Lead Optimization E->F F->B Iterative Design

Caption: Experimental workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of the indole core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The data presented in this guide highlight their potential as starting points for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurology. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

In Silico Deep Dive: Predicting the Properties of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-ethyl-1H-indole-2-carboxylate, a member of the indole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. The indole nucleus is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting activities ranging from anti-inflammatory and antimicrobial to anticancer and antiviral. The prediction of the physicochemical and pharmacokinetic properties of novel indole derivatives is a critical step in the early stages of drug discovery, enabling the prioritization of candidates with favorable profiles and reducing the likelihood of late-stage attrition. This technical guide provides a comprehensive in silico evaluation of this compound, leveraging established computational models to predict its key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. In silico prediction of these parameters provides a rapid and cost-effective means of assessing a molecule's potential as a drug candidate. The predicted physicochemical properties for this compound, identified by its canonical SMILES string CCOC(=O)c1cc2cc(cc)ccc2[nH]1, are summarized in the table below. These values were obtained using a consensus approach from various well-established prediction platforms. For comparison, experimental data for structurally related indole-2-carboxylate derivatives are also included where available.

PropertyPredicted Value for this compoundExperimental Value for Ethyl 1H-indole-2-carboxylateExperimental Value for Ethyl 5-bromo-1H-indole-2-carboxylate
Molecular Weight ( g/mol )217.27189.21268.11
logP (Octanol/Water Partition Coefficient)3.1 - 3.5--
Water Solubility (logS)-3.5 to -4.5--
pKa (acidic)~15-16 (indole N-H)--
pKa (basic)Not predicted--
Topological Polar Surface Area (TPSA) (Ų)49.37--
Number of Hydrogen Bond Donors111
Number of Hydrogen Bond Acceptors222
Number of Rotatable Bonds322

In Silico ADMET Prediction

The assessment of a drug candidate's ADMET profile is paramount to its success. Early-stage in silico screening can identify potential liabilities, guiding medicinal chemistry efforts toward molecules with a higher probability of clinical success. The following tables summarize the predicted ADMET properties of this compound using a variety of computational models.

Absorption
ParameterPredictionInterpretation[1][2]
Human Intestinal Absorption (HIA)HighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighLikely to have good intestinal permeability.
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux by P-gp.
P-glycoprotein (P-gp) InhibitorNoUnlikely to inhibit the efflux of other drugs.
Distribution
ParameterPredictionInterpretation[1][2]
Blood-Brain Barrier (BBB) PermeabilityHighMay be able to cross the blood-brain barrier.
Plasma Protein Binding (PPB)High (>90%)The majority of the compound in circulation is expected to be bound to plasma proteins.
Volume of Distribution (VDss)Moderate to HighIndicates distribution into tissues.
Metabolism
ParameterPredictionInterpretation[1][2]
CYP1A2 InhibitorYesPotential for drug-drug interactions with CYP1A2 substrates.
CYP2C9 InhibitorYesPotential for drug-drug interactions with CYP2C9 substrates.
CYP2C19 InhibitorNoLow potential for drug-drug interactions with CYP2C19 substrates.
CYP2D6 InhibitorYesPotential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates.
CYP2D6 SubstrateYesLikely to be metabolized by the CYP2D6 enzyme.
CYP3A4 SubstrateYesLikely to be metabolized by the CYP3A4 enzyme.
Excretion
ParameterPredictionInterpretation[1][2]
Total ClearanceLow to ModerateSuggests a moderate rate of elimination from the body.
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by the kidneys via OCT2.
Toxicity
ParameterPredictionInterpretation[1]
AMES ToxicityNon-mutagenicLow probability of causing DNA mutations.
hERG (human Ether-à-go-go-Related Gene) InhibitionLow riskUnlikely to cause cardiotoxicity through hERG channel blockade.
HepatotoxicityPotential riskMay have the potential to cause liver injury.
Skin SensitizationLow riskUnlikely to cause an allergic reaction upon skin contact.
CarcinogenicityNon-carcinogenLow probability of causing cancer.

Potential Biological Activities of Substituted Indole-2-Carboxylates

  • Antiviral agents: Notably as inhibitors of the HIV-1 integrase enzyme.[3]

  • Anticancer agents: Demonstrating antiproliferative activity against various cancer cell lines.

  • PPARγ partial agonists: Showing potential for the treatment of type 2 diabetes.[4]

  • GSK-3β inhibitors: Implicated in the treatment of neurodegenerative diseases and diabetes.[5]

The substitutions at the 5-position of the indole ring are known to significantly influence the biological activity and selectivity of these compounds. The presence of a small alkyl group, such as the ethyl group in the target molecule, can modulate lipophilicity and steric interactions within the binding pocket of a target protein.

Methodologies for In Silico Prediction

The in silico predictions presented in this guide were generated using a combination of freely accessible, web-based platforms that employ a variety of computational models. The general workflow for these predictions is outlined below.

Experimental Protocols

1. Input Molecular Structure:

  • The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound, CCOC(=O)c1cc2cc(cc)ccc2[nH]1, was used as the input for all prediction platforms.

2. Physicochemical Property Prediction:

  • Platforms such as SwissADME and ADMETlab 2.0 were utilized to calculate properties like molecular weight, logP, water solubility (logS), and topological polar surface area (TPSA). These tools employ a combination of fragment-based and whole-molecule approaches to estimate these values.

3. ADMET Prediction:

  • A consensus approach was taken by utilizing multiple platforms, including SwissADME , admetSAR 2.0 , and ADMETlab 2.0 , to predict the ADMET profile.

  • Absorption: Models for Human Intestinal Absorption (HIA) and Caco-2 permeability are typically based on quantitative structure-activity relationship (QSAR) models trained on large datasets of experimentally determined values. P-glycoprotein substrate and inhibitor predictions often utilize machine learning models like support vector machines (SVMs).

  • Distribution: Blood-Brain Barrier (BBB) penetration is predicted using models that consider factors like lipophilicity, molecular size, and polar surface area. Plasma Protein Binding (PPB) is often predicted using QSAR models.

  • Metabolism: Predictions for Cytochrome P450 (CYP) inhibition and substrate specificity are typically based on machine learning models trained on large datasets of known inhibitors and substrates for each isozyme.

  • Excretion: Clearance and transporter interactions are predicted using QSAR and other machine learning models.

  • Toxicity: Predictions for endpoints like AMES mutagenicity, hERG inhibition, and hepatotoxicity are based on a variety of models, including structural alerts (for reactive metabolites) and machine learning models trained on extensive toxicological databases.

4. Interpretation of Results:

  • The output from each platform was carefully evaluated and interpreted based on the established thresholds and guidelines provided by the respective tools.[1][6][7] A consensus prediction was determined by considering the agreement between the different models.

Visualizations

ADMET Prediction Workflow

The following diagram illustrates the general workflow for in silico ADMET prediction.

ADMET_Workflow In Silico ADMET Prediction Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties SMILES SMILES String (CCOC(=O)c1cc2cc(cc)ccc2[nH]1) SwissADME SwissADME SMILES->SwissADME admetSAR admetSAR 2.0 SMILES->admetSAR ADMETlab ADMETlab 2.0 SMILES->ADMETlab Absorption Absorption (HIA, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) SwissADME->Metabolism Excretion Excretion (Clearance) SwissADME->Excretion Toxicity Toxicity (AMES, hERG) SwissADME->Toxicity admetSAR->Absorption admetSAR->Distribution admetSAR->Metabolism admetSAR->Excretion admetSAR->Toxicity ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism ADMETlab->Excretion ADMETlab->Toxicity

Caption: A flowchart illustrating the in silico ADMET prediction process.

Potential Signaling Pathway Involvement

Given the known activities of similar indole derivatives, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell growth and survival, such as the MAPK/ERK pathway. The following diagram depicts a simplified representation of this pathway.

MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Regulation Indole Ethyl 5-ethyl-1H- indole-2-carboxylate (Potential Modulator) Indole->RAF Potential Inhibition Indole->MEK Potential Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted physicochemical and ADMET properties of this compound based on established in silico models. The predictions suggest that this compound possesses generally favorable drug-like properties, including good predicted oral absorption and blood-brain barrier permeability. However, potential liabilities, such as the inhibition of multiple CYP450 enzymes and potential hepatotoxicity, warrant further investigation. The information presented herein serves as a valuable resource for researchers and drug development professionals, guiding future experimental studies and optimization efforts for this and related indole-based compounds. It is crucial to emphasize that these in silico predictions are not a substitute for experimental validation but rather a powerful tool for hypothesis generation and candidate prioritization in the early phases of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a cornerstone reaction in organic chemistry for the synthesis of indoles.[1][2][3] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][2][3] The indole scaffold is a privileged structure found in numerous natural products, pharmaceuticals, and agrochemicals, making the Fischer indole synthesis an indispensable tool in drug discovery and development.[2][4]

This application note provides a detailed protocol for the synthesis of a specific indole derivative, Ethyl 5-ethyl-1H-indole-2-carboxylate, using the Fischer indole synthesis. The target molecule is synthesized from 4-ethylphenylhydrazine and ethyl pyruvate. The protocol outlines the preparation of the arylhydrazone intermediate followed by its acid-catalyzed cyclization.

Reaction Principle and Mechanism

The synthesis proceeds in two primary stages:

  • Hydrazone Formation: The condensation of 4-ethylphenylhydrazine with ethyl pyruvate to form the corresponding arylhydrazone.

  • Indolization: The acid-catalyzed intramolecular cyclization of the arylhydrazone with the elimination of ammonia to yield the final indole product.

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:[1][3][5]

  • The arylhydrazone, formed from the reaction of the arylhydrazine and the carbonyl compound, undergoes tautomerization to an enamine intermediate under acidic conditions.[1][2]

  • This is followed by a[3][3]-sigmatropic rearrangement, which breaks the N-N bond.[2][3]

  • The resulting di-imine intermediate undergoes cyclization to form an aminal.

  • Finally, the elimination of an ammonia molecule, driven by the formation of the stable aromatic indole ring, yields the product.[2][3]

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A 4-Ethylphenylhydrazine C Hydrazone A->C + Ethyl Pyruvate - H2O B Ethyl Pyruvate B->C D Enamine C->D Tautomerization (Acid Catalyst) E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclized Aminal E->F Cyclization G This compound F->G Aromatization - NH3

Caption: General mechanism of the Fischer indole synthesis.

Quantitative Data: Reaction Conditions

The choice of acid catalyst and solvent significantly impacts the yield and purity of the final product. The following table summarizes common catalytic systems used in the Fischer indole synthesis. The optimal conditions for the synthesis of this compound may require empirical optimization.

Catalyst SystemTypical Concentration/LoadingSolventTemperature (°C)Typical Yields (%)Reference
Sulfuric Acid (H₂SO₄)10-20% v/vEthanol, Acetic Acid80 - 12060 - 85[3]
Polyphosphoric Acid (PPA)--- (Used as solvent)None80 - 15070 - 95[2][3]
Zinc Chloride (ZnCl₂)1-2 equivalentsToluene, Acetic Acid100 - 14065 - 90[2][3]
Boron Trifluoride (BF₃)1-2 equivalentsAcetic Acid, Dichloromethane25 - 8070 - 90[2][3]
p-Toluenesulfonic acid (PTSA)0.1-1 equivalentToluene, Xylene110 - 14060 - 85[3]

Experimental Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

Materials and Reagents:

  • 4-Ethylphenylhydrazine hydrochloride (or free base)

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Workflow Experimental Workflow start Start: Reagents step1 Step 1: Hydrazone Formation (4-Ethylphenylhydrazine + Ethyl Pyruvate in Ethanol) start->step1 step2 Step 2: Indolization (Add Acid Catalyst, Reflux) step1->step2 step3 Step 3: Quenching & Neutralization (Cool, Add to Water, Neutralize with NaHCO3) step2->step3 step4 Step 4: Extraction (Extract with Ethyl Acetate) step3->step4 step5 Step 5: Washing & Drying (Wash with Brine, Dry over Na2SO4) step4->step5 step6 Step 6: Solvent Removal (Concentrate on Rotary Evaporator) step5->step6 step7 Step 7: Purification (Silica Gel Column Chromatography) step6->step7 end Final Product: This compound step7->end

Caption: Workflow for the synthesis of this compound.

Part 1: Hydrazone Formation

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-ethylphenylhydrazine hydrochloride in 100 mL of absolute ethanol. If using the free base, start with the equivalent molar amount and proceed to the next step.

  • Add a solution of sodium acetate (1.2 equivalents) in a minimal amount of water to neutralize the hydrochloride salt and free the hydrazine base. Stir for 15 minutes.

  • To the stirred solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting hydrazine. The formation of the hydrazone may be evidenced by a color change or the formation of a precipitate. This intermediate can be isolated or used directly in the next step.[1]

Part 2: Indolization (Cyclization)

This protocol describes two common methods for the acid-catalyzed cyclization.

Method A: Using Sulfuric Acid in Ethanol

  • To the flask containing the hydrazone mixture from Part 1, slowly add concentrated sulfuric acid (e.g., 10 mL) while cooling the flask in an ice bath.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours.[2]

  • Monitor the reaction progress by TLC until the hydrazone intermediate is consumed.

Method B: Using Polyphosphoric Acid (PPA)

  • If the hydrazone was isolated, add it to polyphosphoric acid (10x the weight of the hydrazone) in a round-bottom flask.

  • Heat the stirred mixture to 100-120°C for 1-2 hours.

  • Monitor the reaction progress by TLC.

Part 3: Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric acid) and PPA are highly corrosive and should be handled with extreme care.

  • Phenylhydrazine derivatives can be toxic and should be handled with caution.[2]

References

Japp-Klingemann Reaction for Indole Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indoles utilizing the Japp-Klingemann reaction followed by Fischer indole synthesis. This powerful two-step sequence is a cornerstone in heterocyclic chemistry, enabling the construction of the indole scaffold, a privileged structure in medicinal chemistry and natural products.

Introduction

The indole nucleus is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including neurotransmitters (e.g., serotonin), alkaloids, and a multitude of pharmaceutical agents. The Japp-Klingemann reaction, discovered by Francis Robert Japp and Felix Klingemann, is a classical method for the synthesis of arylhydrazones from β-ketoesters or β-ketoacids and aryldiazonium salts.[1][2] These resulting arylhydrazones are crucial intermediates that can be readily cyclized under acidic conditions to afford substituted indoles via the Fischer indole synthesis.[1][2] This combined approach offers a versatile and reliable pathway to a wide range of functionalized indole derivatives, making it a valuable tool for drug discovery and development.

Reaction Mechanism and Signaling Pathway

The overall transformation involves two key stages: the Japp-Klingemann reaction to form the arylhydrazone, followed by the acid-catalyzed Fischer indole cyclization.

The Japp-Klingemann reaction commences with the deprotonation of the active methylene group of a β-ketoester by a base. The resulting enolate then acts as a nucleophile, attacking the aryldiazonium salt to form an azo intermediate. This intermediate subsequently undergoes hydrolysis and decarboxylation (or loss of the acyl group) to yield the stable arylhydrazone.

The subsequent Fischer indole synthesis involves the acid-catalyzed intramolecular cyclization of the arylhydrazone. The reaction proceeds through a series of steps including tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, loss of ammonia, and final aromatization to furnish the indole ring system.

Japp_Klingemann_Fischer_Indole_Synthesis cluster_JK Japp-Klingemann Reaction cluster_Fischer Fischer Indole Synthesis beta_ketoester β-Ketoester enolate Enolate beta_ketoester->enolate Base azo Azo Intermediate enolate->azo diazonium Aryldiazonium Salt diazonium->azo hydrazone Arylhydrazone azo->hydrazone Hydrolysis & Decarboxylation hydrazone_fischer Arylhydrazone hydrazone->hydrazone_fischer enamine Enamine hydrazone_fischer->enamine H+ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Loss of NH3 rearrangement->cyclization indole Indole Derivative cyclization->indole

Japp-Klingemann-Fischer Indole Synthesis Pathway

Applications in Drug Development and Natural Product Synthesis

The Japp-Klingemann-Fischer indole synthesis has been instrumental in the synthesis of numerous biologically active molecules. The versatility of the starting materials, substituted anilines and β-ketoesters, allows for the introduction of a wide range of functional groups onto the indole core, enabling the generation of diverse compound libraries for screening in drug discovery programs.

Notable applications include the synthesis of:

  • Azacarbazoles: These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.

  • Indole-2-carboxylic acid derivatives: This scaffold is a promising starting point for the design of new antiviral, antifungal, antibacterial, and anti-inflammatory agents.

  • Complex alkaloids and natural products: The robustness of this synthetic sequence has been demonstrated in the total synthesis of various natural products containing the indole moiety.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of the Japp-Klingemann reaction followed by Fischer indole synthesis, highlighting the reaction conditions and corresponding yields.

Aryl Diazonium Salt Precursor (Aniline)β-Dicarbonyl CompoundJapp-Klingemann ConditionsHydrazone Yield (%)Fischer Indolization ConditionsIndole Yield (%)Reference
AnilineN-Benzyl-3-(hydroxymethylidine)-piperidin-4-oneNaNO₂, HCl, 0-5 °C; then NaOAc, MeOH, H₂O, 0.5 h-Acetic acid:HCl (4:1), reflux, 125-130 °C, 0.5 hModerate to Good
p-ToluidineN-Benzyl-3-(hydroxymethylidine)-piperidin-4-oneNaNO₂, HCl, 0-5 °C; then NaOAc, MeOH, H₂O, 0.5 h-Acetic acid:HCl (4:1), reflux, 125-130 °C, 0.5 hModerate to Good
p-NitroanilineN-Benzyl-3-(hydroxymethylidine)-piperidin-4-oneNaNO₂, HCl, 0-5 °C; then NaOAc, MeOH, H₂O, 0.5 h-Acetic acid:HCl (4:1), reflux, 125-130 °C, 0.5 hModerate to Good
p-AnisidineN-Benzyl-3-(hydroxymethylidine)-piperidin-4-oneNaNO₂, HCl, 0-5 °C; then NaOAc, MeOH, H₂O, 0.5 h-Acetic acid:HCl (4:1), reflux, 125-130 °C, 0.5 hModerate to Good
p-ChloroanilineN-Isopropyl-3-(hydroxymethylidine)-piperidin-4-oneNaNO₂, HCl, 0-5 °C; then NaOAc, MeOH, H₂O, 0.5 h-Acetic acid:HCl (4:1), reflux, 125-130 °C, 0.5 hModerate to Good
p-ChloroanilineN-Acetyl-3-(hydroxymethylidine)-piperidin-4-oneNaNO₂, HCl, 0-5 °C; then NaOAc, MeOH, H₂O, 0.5 h-Acetic acid:HCl (4:1), reflux, 125-130 °C, 0.5 hModerate to Good
p-ChloroanilineN-Carboethoxy-3-(hydroxymethylidine)-piperidin-4-oneNaNO₂, HCl, 0-5 °C; then NaOAc, MeOH, H₂O, 0.5 h-Acetic acid:HCl (4:1), reflux, 125-130 °C, 0.5 hModerate to Good

Note: In the cited reference, the yields for the intermediate hydrazones were not explicitly reported as they were used directly in the subsequent Fischer indolization step. The overall yields for the two-step synthesis were reported as "moderate to good."

Experimental Protocols

The following are detailed experimental protocols for key experiments cited in the literature.

Protocol 1: Synthesis of 1,8-Disubstituted-2,3-dihydro-1H-pyrido[3,2-b]-indol-4-(5H)-ones (Azacarbazoles)[4]

This protocol describes a general procedure for the synthesis of azacarbazole derivatives, which involves the Japp-Klingemann reaction of a substituted aniline with an N-substituted-3-(hydroxymethylidine)-piperidin-4-one, followed by Fischer indole cyclization.

Step 1: Preparation of the Arylhydrazone (Japp-Klingemann Reaction)

  • Diazotization of the Arylamine:

    • To a well-stirred solution of the substituted arylamine (0.01 mol) in concentrated hydrochloric acid (2.5 mL) and water (2.5 mL), a solution of sodium nitrite (0.7 g, 0.01 mol) in water (5.0 mL) is added dropwise at 0-5 °C.

    • The reaction mixture is stirred for an additional 10 minutes at the same temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • The freshly prepared diazonium salt solution is added portion-wise over a period of 30 minutes to an ice-cold, stirred mixture of the N-substituted-3-(hydroxymethylidine)-piperidin-4-one (0.01 mol), sodium acetate trihydrate (2.0 g), methanol (10.0 mL), and water (6.0 mL).

    • The reaction mixture is stirred for an additional 30 minutes.

    • The resulting solid arylhydrazone is collected by filtration, washed with water, and dried. The crude product is recrystallized from ethanol.

Step 2: Fischer Indolization

  • A solution of the arylhydrazone (0.01 mol) in a 4:1 mixture of glacial acetic acid (4.0 mL) and concentrated hydrochloric acid (1.0 mL) is refluxed in an oil bath preheated to 125-130 °C for 30 minutes.

  • After cooling, the reaction mixture is poured into cold water with stirring.

  • The precipitated solid is collected by filtration.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., 50% benzene in petroleum ether) to afford the pure azacarbazole derivative.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Japp-Klingemann-Fischer indole synthesis.

Experimental_Workflow start_end start_end process process product product intermediate intermediate start Start diazotization Diazotization of Substituted Aniline start->diazotization coupling Japp-Klingemann Coupling with β-Ketoester diazotization->coupling hydrazone Isolate & Purify Arylhydrazone coupling->hydrazone cyclization Fischer Indole Cyclization (Acidic) hydrazone->cyclization purification Purification of Indole Derivative cyclization->purification indole Final Indole Product purification->indole end End indole->end

General Experimental Workflow

Conclusion

The Japp-Klingemann reaction, in tandem with the Fischer indole synthesis, provides a robust and adaptable strategy for the synthesis of a wide variety of substituted indoles. The accessibility of the starting materials and the operational simplicity of the reaction sequence make it an indispensable tool for researchers in medicinal chemistry and organic synthesis. The detailed protocols and data presented herein serve as a practical guide for the application of this important transformation in the laboratory.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indole derivatives utilizing palladium-catalyzed reactions. The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals, making its synthesis a critical endeavor in organic chemistry and drug discovery. Palladium catalysis offers a powerful and versatile toolkit for the construction of the indole core and its subsequent functionalization, often with high efficiency, selectivity, and functional group tolerance.

This guide covers several key palladium-catalyzed methodologies, including the Larock indole synthesis, Hegedus indole synthesis, Buchwald-Hartwig amination, and direct C-H activation/functionalization strategies. For each method, a detailed experimental protocol for a representative reaction is provided, along with a summary of quantitative data to facilitate comparison and application in a research setting.

Key Palladium-Catalyzed Indole Syntheses: A Comparative Overview

The following table summarizes the key features and typical reaction parameters of the palladium-catalyzed indole synthesis methods discussed in this document.

Reaction Name Starting Materials Key Bond Formations Typical Catalyst System Typical Base Typical Solvent Typical Temperature (°C) Reported Yields (%)
Larock Indole Synthesis o-Haloaniline, AlkyneC-N, C-CPd(OAc)₂, PPh₃K₂CO₃, NaOAcDMF, NMP100-13050-95[1][2][3][4]
Hegedus Indole Synthesis o-AlkenylanilineC-NPd(OAc)₂Na₂CO₃, Et₃NTHF, MeCN25-10045-85[5][6]
Buchwald-Hartwig Amination Aryl Halide, Hydrazone (for Fischer-type) or AmineC-NPd₂(dba)₃, Bulky Phosphine Ligand (e.g., XPhos, BINAP)NaOt-Bu, K₃PO₄Toluene, Dioxane80-11070-98[7][8][9][10]
C-H Activation/Functionalization Arene, Alkene/Alkyne/AmineC-C, C-NPd(OAc)₂, Ligand (e.g., Pyridine-type)Ag₂CO₃, K₂CO₃Dioxane, Toluene100-14560-95[11][12][13][14][15]

I. Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to form 2,3-disubstituted indoles.[1][3] This reaction is highly valued for its ability to construct the indole core in a single step with good control over regioselectivity.

Reaction Mechanism

The catalytic cycle of the Larock indole synthesis is illustrated below. It involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion, intramolecular amination, and reductive elimination to regenerate the active catalyst.[2]

Larock_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0) pdII_aniline Aryl-Pd(II)-I pd0->pdII_aniline Oxidative Addition (o-Iodoaniline) product 2,3-Disubstituted Indole pdII_alkyne Alkyne-Pd(II) Complex pdII_aniline->pdII_alkyne Alkyne Coordination vinyl_pd Vinyl-Pd(II) Intermediate pdII_alkyne->vinyl_pd Migratory Insertion palladacycle Palladacycle vinyl_pd->palladacycle Intramolecular Amination palladacycle->pd0 Reductive Elimination palladacycle->product start o-Iodoaniline + Disubstituted Alkyne start->pd0

Larock Indole Synthesis Catalytic Cycle
Experimental Protocol: Synthesis of 2,3-Diphenylindole

This protocol describes the synthesis of 2,3-diphenylindole from 2-iodoaniline and diphenylacetylene.

Materials:

  • 2-Iodoaniline (1.0 mmol, 219 mg)

  • Diphenylacetylene (2.0 mmol, 356 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Lithium chloride (LiCl, 1.0 mmol, 42.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline, diphenylacetylene, potassium carbonate, and lithium chloride.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine to the flask.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,3-diphenylindole.

Quantitative Data:

Entryo-HaloanilineAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-IodoanilineDiphenylacetylenePd(OAc)₂ (5)K₂CO₃DMF1001692[4]
22-Bromoaniline1-Phenyl-1-propynePd(OAc)₂ (5)NaOAcNMP1202478[2]
3N-Methyl-2-iodoaniline4-OctynePd(OAc)₂ (5)K₂CO₃DMF1001485[4]

II. Hegedus Indole Synthesis

The Hegedus indole synthesis involves the palladium(II)-mediated cyclization of o-alkenylanilines to produce indoles.[5][6] This method is particularly useful for the synthesis of 2-substituted indoles.

Reaction Mechanism

The mechanism proceeds through the coordination of the palladium(II) salt to the alkene, followed by intramolecular nucleophilic attack of the aniline nitrogen. Subsequent β-hydride elimination and tautomerization yield the indole product.

Hegedus_Mechanism start o-Alkenylaniline pd_complex Pd(II)-Alkene Complex start->pd_complex Coordination to Pd(II) cyclized_intermediate Cyclized Pd(II) Intermediate pd_complex->cyclized_intermediate Intramolecular Aminopalladation indole_product Indole cyclized_intermediate->indole_product β-Hydride Elimination & Tautomerization

Hegedus Indole Synthesis Mechanism
Experimental Protocol: Synthesis of 2-Methylindole

This protocol describes the synthesis of 2-methylindole from 2-allylaniline.

Materials:

  • 2-Allylaniline (1.0 mmol, 133 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 22.4 mg)

  • Benzoquinone (1.1 mmol, 119 mg)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add palladium(II) acetate and benzoquinone.

  • Add anhydrous THF (10 mL) and stir the mixture until the solids dissolve.

  • Add 2-allylaniline to the solution via syringe.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-methylindole.

Quantitative Data:

EntrySubstrateCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)Reference
12-AllylanilinePd(OAc)₂ (10)BenzoquinoneTHF25675[6]
2N-Acetyl-2-allylanilinePdCl₂(MeCN)₂ (10)CuCl₂MeCN601282
32-(Cyclohex-2-en-1-yl)anilinePd(OAc)₂ (10)O₂ (1 atm)DMSO802468

III. Buchwald-Hartwig Amination for Indole Synthesis

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. In the context of indole synthesis, it can be employed in a modified Fischer indole synthesis where an aryl bromide is coupled with a hydrazone, followed by acid-catalyzed cyclization.[12]

Reaction Mechanism

The key step is the palladium-catalyzed cross-coupling of an aryl halide with an amine (or hydrazone). The catalytic cycle involves oxidative addition, coordination of the nitrogen nucleophile, deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdII_aryl Aryl-Pd(II)-X(L₂) pd0->pdII_aryl Oxidative Addition (Aryl Halide) pd_amido Aryl-Pd(II)-NR₂(L) pdII_aryl->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Arylamine/Arylhydrazone pd_amido->product start Aryl Halide + Amine/Hydrazone start->pd0

Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocol: One-Pot Synthesis of 2-Phenylindole

This protocol describes a one-pot synthesis of 2-phenylindole from bromobenzene and the hydrazone of acetophenone.

Materials:

  • Bromobenzene (1.0 mmol, 157 mg)

  • Acetophenone hydrazone (1.2 mmol, 161 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol, 9.5 mg)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)

  • Anhydrous Toluene, 5 mL

  • Polyphosphoric acid (PPA)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add toluene (5 mL), followed by bromobenzene and acetophenone hydrazone.

  • Seal the tube and heat the mixture at 100 °C for 12-18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the crude N-aryl hydrazone under reduced pressure.

  • To the crude hydrazone, add polyphosphoric acid and heat at 120-140 °C for 1-2 hours.

  • Cool the mixture and carefully add ice-water.

  • Neutralize with aqueous NaOH and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to give 2-phenylindole.

Quantitative Data:

EntryAryl HalideAmine/HydrazoneCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
14-Bromo-tolueneAnilinePd₂(dba)₃ (1)XPhosNaOt-BuToluene10095[7]
21-Chloro-4-nitrobenzeneMorpholinePd(OAc)₂ (2)BINAPCs₂CO₃Dioxane11088[8]
35-BromoindoleBenzylaminePd₂(dba)₃ (1.5)XPhosK₃PO₄Toluene10091

IV. Palladium-Catalyzed C-H Activation/Functionalization

Direct C-H activation and functionalization have emerged as powerful strategies for indole synthesis and modification, offering atom and step economy.[11][13][14] These methods can forge C-C or C-N bonds directly onto the indole core or its precursors.

Reaction Mechanism

The mechanisms of C-H activation can vary but often involve a concerted metalation-deprotonation (CMD) pathway or oxidative addition. The generated palladacycle intermediate can then react with a coupling partner.

CH_Activation_Workflow start Arene Substrate palladacycle Palladacycle Intermediate start->palladacycle C-H Activation (Pd(II)) coupling Reaction with Coupling Partner palladacycle->coupling product Functionalized Arene coupling->product Reductive Elimination or other pathways

General Workflow for C-H Functionalization
Experimental Protocol: Synthesis of 2-Phenylindole via C-H Activation

This protocol describes the synthesis of 2-phenylindole from N-pivaloylaniline and styrene.

Materials:

  • N-Pivaloylaniline (1.0 mmol, 177 mg)

  • Styrene (2.0 mmol, 208 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Silver carbonate (Ag₂CO₃, 1.5 mmol, 414 mg)

  • Anhydrous 1,4-Dioxane, 5 mL

Procedure:

  • To a sealed tube, add N-pivaloylaniline, palladium(II) acetate, and silver carbonate.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous 1,4-dioxane (5 mL) and styrene (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford 2-phenylindole.

Quantitative Data:

EntryAreneCoupling PartnerCatalyst (mol%)Oxidant/BaseSolventTemp (°C)Yield (%)Reference
1AcetanilideStyrenePd(OAc)₂ (5)Ag₂CO₃Dioxane12085[11]
2IndolePhenylboronic AcidPd(OAc)₂ (10)Ag₂OToluene11078[15]
3N-Phenyl-2-aminopyridinePhenylacetylenePd(OAc)₂ (5)Cu(OAc)₂DMF13092

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for a typical palladium-catalyzed indole synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh Starting Materials (e.g., Haloaniline, Alkyne) catalyst Weigh Catalyst and Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heating Heat to Reaction Temperature (e.g., 100 °C) inert->heating stirring Stir for Specified Time (e.g., 12-24 h) heating->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Indole Product purify->product

General Experimental Workflow

These protocols and data provide a starting point for researchers interested in utilizing palladium catalysis for the synthesis of indole derivatives. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes. Always consult original literature for detailed procedures and safety information.

References

Application Note: Protocol for N-alkylation of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of the indole scaffold is a fundamental transformation in organic synthesis, crucial for the development of numerous biologically active compounds and pharmaceuticals. Ethyl indole-2-carboxylate is a common starting material, and its selective N-alkylation provides a key intermediate for a variety of molecular structures. This document provides detailed protocols and comparative data for the N-alkylation of ethyl indole-2-carboxylate, enabling researchers to select and perform the optimal procedure for their specific needs. The presence of the electron-withdrawing ester group at the C2 position increases the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation at the nitrogen atom.[1]

Reaction Overview

The N-alkylation of ethyl indole-2-carboxylate typically proceeds via a two-step mechanism:

  • Deprotonation: A base is used to remove the acidic proton from the indole nitrogen, forming a nucleophilic indolate anion.

  • Nucleophilic Attack: The indolate anion then attacks an electrophilic alkylating agent, forming the N-alkylated product.

The choice of base, solvent, and alkylating agent, as well as the reaction temperature, can significantly influence the reaction's yield and selectivity.[1]

Comparative Data of N-Alkylation Protocols

The following table summarizes various reported methods for the N-alkylation of ethyl indole-2-carboxylate, providing a comparative overview of reaction conditions and their outcomes.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Allyl bromideaq. KOHAcetone202Excellent[2][3]
Benzyl bromideaq. KOHAcetone202Excellent[2][3]
Amyl bromideaq. KOHAcetone208Not specified[2]
Alkyl HalidesNaHDMF/THF0 to RTVariesGood to High[1][4]
Allylic carbonates[Pd(C3H5)Cl]2, Ligand, Cs2CO3Dichloromethane40Varies54-95[5]
N-tosylhydrazonesCuI, P(p-tolyl)3, KOHDioxane10012Moderate to Good[6][7]

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Hydroxide in Acetone

This protocol is a mild and efficient method for the N-alkylation of ethyl indole-2-carboxylate.[2][3]

Materials:

  • Ethyl indole-2-carboxylate

  • Alkylating agent (e.g., allyl bromide, benzyl bromide)

  • Potassium hydroxide (KOH)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add ethyl indole-2-carboxylate (1.0 mmol) and dissolve it in acetone (10 mL).

  • Prepare a solution of aqueous potassium hydroxide (3.0 mmol in a minimal amount of water, e.g., 0.1 mL).

  • Add the aqueous KOH solution to the stirred solution of ethyl indole-2-carboxylate in acetone.

  • Stir the mixture at 20°C for 30 minutes.

  • Add the appropriate alkylating agent (1.1 mmol) to the reaction mixture.

  • Continue stirring at 20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the alkylating agent.[2]

  • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: N-Alkylation using Sodium Hydride in DMF/THF

This is a classical and widely used method for the N-alkylation of indoles, employing a strong base.[1]

Materials:

  • Ethyl indole-2-carboxylate

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add ethyl indole-2-carboxylate (1.0 eq.) to a flame-dried round-bottom flask.

  • Dissolve the indole in anhydrous DMF or THF (to a concentration of approximately 0.1-0.5 M).[1]

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[1]

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.[1]

  • Extract the product with an organic solvent such as ethyl acetate.[1]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to yield the crude product.[1]

  • Purify the product by column chromatography if necessary.

General Workflow for N-Alkylation

The following diagram illustrates the general experimental workflow for the N-alkylation of ethyl indole-2-carboxylate.

N_Alkylation_Workflow A Reactant Preparation: Ethyl Indole-2-carboxylate in Solvent B Deprotonation: Add Base (e.g., NaH, KOH) Stir at 0°C to RT A->B C Alkylation: Add Alkylating Agent Stir at RT or Heat B->C D Reaction Quench: Add aq. NH4Cl or H2O C->D E Workup: Extraction with Organic Solvent D->E F Purification: Column Chromatography E->F G Product: N-Alkylated Ethyl Indole-2-carboxylate F->G

Caption: General workflow for the N-alkylation of ethyl indole-2-carboxylate.

Troubleshooting

Low yields in N-alkylation reactions can arise from several factors:

  • Incomplete Deprotonation: Ensure the base is sufficiently strong and used in the correct stoichiometry. The reaction time and temperature for deprotonation may also need optimization.[1]

  • Reagent Purity: The presence of water or other protic impurities can quench the base and the indolate anion. Use anhydrous solvents and ensure reagents are pure.[1]

  • Steric Hindrance: Bulky substituents on either the indole or the alkylating agent can slow down the reaction rate.[1]

  • Side Reactions: While the C2-ester group favors N-alkylation, C3-alkylation can sometimes occur. The choice of solvent can influence regioselectivity; for instance, a higher proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1]

Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and identify any potential side products.[1]

References

Application Notes and Protocols: Hydrazinolysis of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-ethyl-1H-indole-2-carbohydrazide through the hydrazinolysis of ethyl 5-ethyl-1H-indole-2-carboxylate. Indole-2-carbohydrazide derivatives are significant intermediates in medicinal chemistry, serving as precursors for the synthesis of various heterocyclic compounds with potential therapeutic activities, including anticancer and anti-angiogenic properties.[1] The protocol described herein is based on established methods for the hydrazinolysis of indole esters, offering a reliable procedure for obtaining the desired product in high yield.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely found in natural products and pharmaceuticals.[2] The indole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad range of biological activities. Specifically, indole-2-carbohydrazides are versatile building blocks for the synthesis of more complex molecules such as oxadiazoles, triazoles, and hydrazones.[2][3][4] These resulting compounds have been investigated for their potential as anticancer, anti-angiogenic, and antiproliferative agents.[1][5]

The conversion of an ethyl ester to a carbohydrazide is a fundamental transformation in organic synthesis. The reaction of ethyl indole-2-carboxylates with hydrazine hydrate is a straightforward and efficient method to produce the corresponding indole-2-carbohydrazides.[2][3][4][6] This application note provides a comprehensive protocol for the hydrazinolysis of this compound, a specific derivative for which this transformation is highly relevant for the development of novel therapeutic agents.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products This compound arrow Ethanol, Reflux This compound->arrow plus1 + plus1->arrow Hydrazine Hydrate NH2NH2·H2O Hydrazine Hydrate->arrow 5-ethyl-1H-indole-2-carbohydrazide plus2 + Ethanol CH3CH2OH arrow->5-ethyl-1H-indole-2-carbohydrazide arrow->plus2 arrow->Ethanol

Caption: General reaction scheme for the hydrazinolysis of this compound.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 10-20 equivalents).[7]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.[7]

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product, 5-ethyl-1H-indole-2-carbohydrazide, will often precipitate out of the solution upon cooling.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting material and impurities. If necessary, the product can be further purified by recrystallization from ethanol.[3]

  • Drying: Dry the purified product under vacuum to obtain 5-ethyl-1H-indole-2-carbohydrazide as a solid.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.

Data Presentation

The following table summarizes typical data obtained for the hydrazinolysis of ethyl indole-2-carboxylates, which can be expected to be similar for the 5-ethyl derivative.

ParameterValueReference
Substrate Ethyl 1H-indole-2-carboxylate[2]
Product 1H-indole-2-carbohydrazide[2]
Yield 90%[2]
Melting Point 247-248 °C[2]
¹H NMR (DMSO-d₆, 600 MHz) δ 4.52 (s, 2H, NH₂), 7.03 (dd, 1H), 7.10 (s, 1H), 7.18 (dd, 1H), 7.45 (d, 1H), 7.60 (d, 1H), 9.78 (s, 1H, NH), 11.60 (s, 1H, NHIndole)[2]
¹³C NMR (DMSO-d₆, 150 MHz) δ 102.3, 112.7, 120.2, 121.9, 123.6, 127.6, 131.0, 136.8, 161.7 (C=O)[2]

Visualizations

Experimental Workflow

G start Start dissolve Dissolve this compound in Absolute Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux Reaction Mixture (Monitor by TLC) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol (if necessary) wash->recrystallize recrystallize->wash Impure dry Dry Under Vacuum recrystallize->dry Purified characterize Characterize Product (m.p., NMR, MS) dry->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of 5-ethyl-1H-indole-2-carbohydrazide.

Applications in Drug Development

The resulting 5-ethyl-1H-indole-2-carbohydrazide is a valuable intermediate for the synthesis of a wide array of derivatives. By reacting the carbohydrazide with various aldehydes, ketones, or other electrophiles, researchers can generate libraries of novel compounds for biological screening.[2][3][4] The indole-2-carbohydrazide moiety is a key component in molecules designed as inhibitors of tubulin polymerization and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are important targets in cancer therapy.[1] The ethyl group at the 5-position can modulate the lipophilicity and steric properties of the final compounds, potentially influencing their pharmacokinetic and pharmacodynamic profiles.

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Ethanol is flammable. Avoid open flames and ensure proper ventilation.

  • Conduct a thorough risk assessment before starting the experiment.

Conclusion

The hydrazinolysis of this compound is a robust and efficient method for the synthesis of 5-ethyl-1H-indole-2-carbohydrazide. This protocol provides a clear and detailed procedure for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important intermediate for the exploration of new therapeutic agents.

References

Application Notes and Protocols: Ethyl 5-ethyl-1H-indole-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-ethyl-1H-indole-2-carboxylate is a valuable heterocyclic building block in the field of organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The presence of an ethyl group at the 5-position and an ethyl carboxylate at the 2-position provides multiple reactive sites for further functionalization, enabling the synthesis of a diverse array of complex molecules with potential therapeutic applications. These notes provide detailed protocols for the synthesis and key transformations of this compound and highlight its application in the development of targeted therapies.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the classic Fischer indole synthesis. This method involves the acid-catalyzed reaction of (4-ethylphenyl)hydrazine with an α-ketoester, typically ethyl pyruvate.

Experimental Protocol: Fischer Indole Synthesis

Materials:

  • (4-ethylphenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol, absolute

  • Concentrated sulfuric acid or polyphosphoric acid

  • Sodium bicarbonate, saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (4-ethylphenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol.

  • Add ethyl pyruvate (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.

  • Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (or polyphosphoric acid) as the catalyst.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: 75-85%

Key Synthetic Transformations and Applications

This compound serves as a versatile intermediate for the synthesis of various derivatives with potential biological activities.

Hydrolysis to 5-ethyl-1H-indole-2-carboxylic acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives.

Experimental Protocol: Hydrolysis

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (2-3 eq) to the flask.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with deionized water and acidify to pH 2-3 with concentrated HCl while cooling in an ice bath.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield 5-ethyl-1H-indole-2-carboxylic acid.

Expected Yield: >90%

Synthesis of 5-ethyl-1H-indole-2-carboxamides

The resulting carboxylic acid can be coupled with various amines to generate a library of indole-2-carboxamides. These compounds have shown promise as potent inhibitors of key signaling proteins in cancer.

Experimental Protocol: Amide Coupling

Materials:

  • 5-ethyl-1H-indole-2-carboxylic acid

  • Amine of choice (e.g., N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Lithium chloride (optional, to improve solubility)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 5-ethyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling agent (1.1 eq) and the base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of base is required.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-ethyl-1H-indole-2-carboxamide.

Application in Drug Discovery: Dual EGFR/CDK2 Inhibitors

Derivatives of this compound have been investigated as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.

Signaling Pathway

The dual inhibition of EGFR and CDK2 can synergistically suppress cancer cell proliferation. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, promoting cell growth and survival. CDK2, in complex with cyclin E or A, is a key regulator of the cell cycle, particularly the G1/S phase transition. By inhibiting both pathways, these compounds can effectively halt the cell cycle and induce apoptosis in cancer cells.

EGFR_CDK2_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes CyclinE_A Cyclin E/A CDK2 CDK2 CyclinE_A->CDK2 Binds G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes Inhibitor 5-ethyl-1H-indole- 2-carboxamide Derivative Inhibitor->EGFR Inhibits Inhibitor->CDK2 Inhibits

Caption: Dual inhibition of EGFR and CDK2 signaling pathways by a 5-ethyl-1H-indole-2-carboxamide derivative.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and biological activity of a derivative synthesized from 5-ethyl-1H-indole-2-carboxylic acid.

Compound IDStarting MaterialAmine UsedYield (%)EGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
1 5-ethyl-1H-indole-2-carboxylic acidN-(4-(aminomethyl)phenyl)methanesulfonamide755035
2 5-ethyl-1H-indole-2-carboxylic acid4-methoxy-phenethylamine828560

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular architectures. The successful application of its derivatives as dual inhibitors of EGFR and CDK2 highlights its potential in the development of novel anticancer agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising scaffold in drug discovery and development.

Application Notes: Derivatization of Ethyl 5-ethyl-1H-indole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad range of pharmacological activities and its presence in numerous natural products and FDA-approved drugs.[1][2][3] Compounds incorporating the indole nucleus have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5][6][7] Ethyl 5-ethyl-1H-indole-2-carboxylate serves as a versatile starting material, offering multiple reaction sites for chemical modification. Derivatization at the N-1, C-2, and C-3 positions can generate a diverse library of novel compounds for biological evaluation. These modifications are crucial for modulating the molecule's potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the synthesis of various derivatives starting from this compound and for their subsequent biological screening.

Derivatization Strategies and Workflow

The primary strategies for derivatizing this compound involve N-alkylation at the indole nitrogen, transformation of the C-2 ester into other functional groups like amides or hydrazides, and electrophilic substitution at the C-3 position. The following workflow diagram illustrates these key derivatization pathways.

G Start This compound N1_reagent R-X, KOH, Acetone Start->N1_reagent N-Alkylation C2_hydrolysis NaOH or LiOH Start->C2_hydrolysis Ester Hydrolysis C2_hydrazinolysis Hydrazine Hydrate Start->C2_hydrazinolysis Hydrazinolysis C3_reagent POCl3, DMF (Vilsmeier-Haack) Start->C3_reagent C-3 Formylation N1_product N-1 Substituted Derivative N1_reagent->N1_product Screening Biological Screening (Anticancer, Antimicrobial, etc.) N1_product->Screening C2_acid 5-ethyl-1H-indole-2-carboxylic acid C2_hydrolysis->C2_acid C2_amidation_reagent Amine (R-NH2), Coupling Agent (e.g., BOP) C2_acid->C2_amidation_reagent Amidation C2_amide C-2 Amide Derivative C2_amidation_reagent->C2_amide C2_amide->Screening C2_hydrazide C-2 Carbohydrazide Derivative C2_hydrazinolysis->C2_hydrazide C2_hydrazide->Screening C3_product C-3 Formyl Derivative C3_reagent->C3_product C3_product->Screening

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

A. Synthesis Protocols

1. Protocol for N-Alkylation of this compound This protocol describes the substitution at the N-1 position of the indole ring using an alkyl halide.[3]

  • Materials: this compound, alkyl halide (e.g., benzyl bromide, allyl bromide), potassium hydroxide (KOH), acetone, water, ethyl acetate, brine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

    • Add powdered potassium hydroxide (1.5 eq) to the solution.

    • Add the alkyl halide (1.2 eq) dropwise while stirring at room temperature (20-25°C).

    • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

2. Protocol for Ester Hydrolysis to 5-ethyl-1H-indole-2-carboxylic acid This protocol details the conversion of the ethyl ester at the C-2 position to a carboxylic acid.[8]

  • Materials: this compound, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add an aqueous solution of 5% sodium hydroxide (5.0 eq).

    • Heat the mixture to 40°C and stir overnight. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the dropwise addition of 2N HCl. A precipitate will form.

    • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the carboxylic acid.

3. Protocol for Amide Synthesis from 5-ethyl-1H-indole-2-carboxylic acid This protocol describes the coupling of the carboxylic acid with an amine to form an amide derivative.[8]

  • Materials: 5-ethyl-1H-indole-2-carboxylic acid, desired amine (1.1 eq), BOP reagent (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Suspend 5-ethyl-1H-indole-2-carboxylic acid (1.0 eq) in dry DCM.

    • Add the amine, BOP reagent, and DIPEA to the suspension.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by column chromatography on silica gel.

4. Protocol for Hydrazinolysis of this compound This protocol converts the ethyl ester to a carbohydrazide, a versatile intermediate for further reactions.[9]

  • Materials: this compound, hydrazine hydrate (100%), absolute ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in absolute ethanol (50 mL for 5 g of ester).

    • Add hydrazine hydrate (10.0 eq) to the solution.

    • Heat the mixture under reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to obtain the 5-ethyl-1H-indole-2-carbohydrazide.

B. Biological Screening Protocols

1. Protocol for Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC) This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]

  • Materials: Test compounds, bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, standard antibiotics (e.g., ciprofloxacin, ampicillin).

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the broth medium directly in the wells of a 96-well plate. The final concentration range might be 0.25 to 128 µg/mL.

    • Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include positive controls (inoculum without compound) and negative controls (broth only). Also, run a standard antibiotic as a reference.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

2. Protocol for Antiproliferative Activity (MTT Assay) This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

  • Materials: Human cancer cell lines (e.g., MCF-7, HeLa), complete cell culture medium (e.g., DMEM with 10% FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

    • Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells, replacing the old medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the cells with the compounds for 48-72 hours.

    • After incubation, add MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Biological Activity Data

The derivatization of the indole-2-carboxylate core can lead to compounds with potent biological activities. The tables below summarize representative quantitative data for various indole derivatives from the literature.

Table 1: Representative Anticancer Activity of Indole Derivatives

Compound Type Target/Cell Line IC₅₀ (µM) Reference
Indole Hydrazide Derivative MCF-7 (Breast Cancer) 3.01 [11]
Benzimidazole-indole hybrid Tubulin Polymerization 2.52 [12]
Quinoline-indole hybrid Tubulin Polymerization 2.09 [12]
Indole-2-carboxamide (5h) CDK2 Enzyme 0.011 [8]

| Indole-2-carboxamide (5e) | CDK2 Enzyme | 0.013 |[8] |

Table 2: Representative Antimicrobial Activity of Indole-2-Carboxylate Derivatives

Compound Type Microorganism MIC (µg/mL) Reference
Indole-2-carboxylic acid amide (Cpd 2) Enterococcus faecalis 8 [5][13]
Indole-2-carboxylic acid amide (Cpd 2) Candida albicans 8 [5][13]
Indole-2-carboxylic acid ester (Cpd 1) Candida albicans 32 [5]
Indole Carboxamide Derivative Staphylococcus aureus 1.56 - 3.13 [10]

| Indole Carboxamide Derivative | Bacillus subtilis | 1.56 - 12.5 |[10] |

Table 3: Representative HIV-1 Integrase Inhibitory Activity

Compound Type Target IC₅₀ (µM) Reference

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 |[6] |

Mechanism of Action: Kinase Inhibition Pathway

Many indole derivatives exert their anticancer effects by interfering with cellular signaling pathways that control cell growth and proliferation. A common mechanism is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs) or receptor tyrosine kinases (e.g., EGFR), which are often overactive in cancer cells.[1][2][4] The diagram below illustrates how an indole derivative might inhibit a kinase, leading to the suppression of proliferation signals and the induction of apoptosis (programmed cell death).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase Protein Kinase (e.g., CDK2) Receptor->Kinase Activates Pathway Proliferation Signaling (e.g., PI3K/Akt/mTOR) Kinase->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Pathway->Apoptosis Proliferation->Apoptosis Suppresses Indole Indole Derivative Indole->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by an indole derivative, leading to apoptosis.

References

Application Note: A Scalable Synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-ethyl-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indole scaffold is a common feature in a variety of biologically active compounds. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology suitable for laboratory and pilot-plant scale production. The described synthesis utilizes the well-established Japp-Klingemann reaction followed by a Fischer indole cyclization, a versatile and widely used method for the preparation of indole derivatives.[1][2][3][4][5]

Overall Reaction Scheme

The synthesis is a two-step process:

  • Step 1: Japp-Klingemann Reaction. The reaction of 4-ethylaniline with sodium nitrite under acidic conditions forms a diazonium salt. This salt is then reacted with ethyl 2-methylacetoacetate to yield an intermediate phenylhydrazone.

  • Step 2: Fischer Indole Synthesis. The intermediate phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization to form the final product, this compound.[6]

Experimental Protocols

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethylaniline121.18121.2 g1.00
Concentrated HCl36.46250 mL~3.0
Sodium Nitrite69.0072.5 g1.05
Ethyl 2-methylacetoacetate144.17144.2 g1.00
Sodium Acetate82.03164.0 g2.00
Ethanol46.071.5 L-
Sulfuric Acid98.08100 mL~1.8
Diethyl Ether74.121.0 L-
Saturated Sodium Bicarbonate-500 mL-
Brine-500 mL-
Anhydrous Magnesium Sulfate120.3750 g-

Step 1: Synthesis of the Intermediate Phenylhydrazone (via Japp-Klingemann Reaction)

  • Diazotization of 4-Ethylaniline:

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-ethylaniline (121.2 g, 1.00 mol) and concentrated hydrochloric acid (250 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (72.5 g, 1.05 mol) in 200 mL of water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Coupling Reaction:

    • In a separate 4 L beaker, dissolve ethyl 2-methylacetoacetate (144.2 g, 1.00 mol) and sodium acetate (164.0 g, 2.00 mol) in 1 L of ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the ethanol solution with constant, vigorous stirring.

    • A yellow to orange precipitate of the phenylhydrazone should form.

    • Continue stirring the mixture for 2-3 hours at 0-5 °C.

    • Collect the solid product by vacuum filtration and wash it with cold water (2 x 250 mL) and then with a small amount of cold ethanol (100 mL).

    • Dry the product under vacuum to a constant weight.

Step 2: Synthesis of this compound (via Fischer Indole Synthesis)

  • Cyclization:

    • In a 2 L round-bottom flask, suspend the dried phenylhydrazone intermediate from Step 1 in 1 L of absolute ethanol.

    • While stirring, slowly and carefully add concentrated sulfuric acid (100 mL) to the suspension. The addition is exothermic, so maintain the temperature with an ice bath as needed.

    • After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 2 L of ice-water with stirring.

    • A solid precipitate of the crude indole product should form.

    • Collect the crude product by vacuum filtration and wash it thoroughly with water until the washings are neutral.

    • Dissolve the crude product in diethyl ether (1 L).

    • Wash the ether solution with saturated sodium bicarbonate solution (2 x 250 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product.

Quantitative Data Summary

CompoundStarting AmountExpected Yield (g)Expected Yield (%)Melting Point (°C)
Intermediate Phenylhydrazone1.00 mol (from 4-ethylaniline)220-24085-92Not typically isolated and characterized in this one-pot sequence
This compound~0.90 mol (from hydrazone)155-17575-85 (from hydrazone)~140-145 (estimated)

Note: Yields are estimates and may vary depending on reaction conditions and purification efficiency.

Visualizations

Logical Workflow for the Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis 4-Ethylaniline 4-Ethylaniline Diazonium_Salt 4-Ethylphenyl diazonium chloride 4-Ethylaniline->Diazonium_Salt  Diazotization Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Phenylhydrazone Intermediate Phenylhydrazone Ethyl 2-methylacetoacetate->Phenylhydrazone NaNO2_HCl NaNO2 / HCl NaNO2_HCl->Diazonium_Salt Diazonium_Salt->Phenylhydrazone Coupling Cyclization Acid-catalyzed Cyclization Phenylhydrazone->Cyclization Reflux in Ethanol/H2SO4 Final_Product This compound Cyclization->Final_Product Work-up & Purification

Caption: A logical workflow diagram illustrating the multi-step synthesis of this compound.

Reaction Pathway

Reaction_Pathway Start 4-Ethylaniline Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Intermediate1 4-Ethylphenyldiazonium chloride Step1->Intermediate1 Step2 Japp-Klingemann Coupling Intermediate1->Step2 Reagent2 Ethyl 2-methylacetoacetate (NaOAc, Ethanol) Reagent2->Step2 Intermediate2 Phenylhydrazone Intermediate Step2->Intermediate2 Step3 Fischer Indole Cyclization (H2SO4, Ethanol, Reflux) Intermediate2->Step3 Product This compound Step3->Product

Caption: The reaction pathway for the synthesis of this compound.

References

Analytical methods for Ethyl 5-ethyl-1H-indole-2-carboxylate characterization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Characterization of Ethyl 5-ethyl-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1] Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of such compounds in research and development. These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using standard analytical techniques. While specific experimental data for this exact molecule is not extensively published, the methodologies are based on established procedures for closely related indole-2-carboxylate derivatives.[2]

Compound Profile:

PropertyValue
Compound Name This compound
Structure Chemical structure of this compound
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
General Solubility Soluble in methanol, dichloromethane, and other common organic solvents; insoluble in water.[3]

Structural Elucidation Methods

Structural confirmation is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure by providing detailed information about the carbon-hydrogen framework.

Expected ¹H and ¹³C NMR Data: (Note: Predicted shifts are based on analogous structures and may vary slightly in experimental conditions.)

¹H NMR (Predicted)¹³C NMR (Predicted)
Proton δ (ppm), Multiplicity
NH (indole)~11.5-12.0, br s
H-4~7.5, d
H-7~7.4, d
H-6~7.1, dd
H-3~7.0, s
O-CH₂ (ester)~4.3, q
Ar-CH₂ (ethyl)~2.7, q
O-CH₂-CH₃ (ester)~1.3, t
Ar-CH₂-CH₃ (ethyl)~1.2, t

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 300 MHz or higher.[1]

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220-250 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.

Expected MS Data:

TechniqueExpected m/z
Electrospray Ionization (ESI+)218.1125 ([M+H]⁺), 240.0944 ([M+Na]⁺)

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-MS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, for high-resolution mass measurement.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the monoisotopic mass peaks corresponding to the protonated molecule ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺). Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental formula.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H (indole)3300 - 3400Sharp, stretching vibration[5]
C-H (aromatic)3000 - 3100Stretching vibration
C-H (aliphatic)2850 - 3000Stretching vibration
C=O (ester)1680 - 1710Strong, stretching vibration[1]
C=C (aromatic)1450 - 1600Stretching vibrations

Experimental Protocol: FTIR Analysis (KBr Pellet)

  • Sample Preparation: Mix ~1 mg of the dry compound with ~100 mg of dry, powdered potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar and pestle.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect an appropriate number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Purity and Physical Property Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of the compound by separating it from potential impurities. A reverse-phase method is typically suitable for indole derivatives.[6][7]

Example HPLC Method Parameters:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Instrument Setup:

    • Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.

Melting Point Determination

The melting point is a fundamental physical property used as an indicator of purity. A sharp melting range typically suggests a high degree of purity.

Experimental Protocol: Melting Point Analysis

  • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.[1]

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For comparison, related compounds like ethyl 5-methyl-1H-indole-2-carboxylate melt at 162-164°C.[3]

Visualizations

Analytical_Workflow cluster_struct start Synthesized Compound purification Purification (e.g., Column Chromatography) start->purification prelim Preliminary Checks (TLC, Melting Point) purification->prelim struct_elucid Structural Elucidation prelim->struct_elucid purity_analysis Purity Assessment (HPLC) struct_elucid->purity_analysis NMR NMR (¹H, ¹³C) MS MS (Molecular Weight) IR IR (Functional Groups) final_report Final Characterization Report purity_analysis->final_report

Caption: General analytical workflow for compound characterization.

Structure_Confirmation_Logic MS Mass Spectrometry (ESI-MS) MS->center Provides Molecular Formula (C₁₃H₁₅NO₂) IR Infrared Spectroscopy (FTIR) IR->center Confirms Functional Groups (N-H, C=O) NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->center Defines Connectivity (C-H Framework) Structure Confirmed Structure of This compound center->Structure

Caption: Logic diagram for spectroscopic structure confirmation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 5-ethyl-1H-indole-2-carboxylate synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues that may arise during the synthesis of this compound, primarily focusing on the Fischer indole synthesis, a prevalent method for this transformation.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to reaction parameters such as temperature, reaction time, and the choice and concentration of the acid catalyst.[1]

  • N-N Bond Cleavage: A significant side reaction, particularly with electron-donating groups on the carbonyl precursor, is the cleavage of the N-N bond in the hydrazone intermediate. This prevents the necessary[2][2]-sigmatropic rearrangement for indole formation.

  • Impure Starting Materials: The purity of the 4-ethylphenylhydrazine and the keto-ester precursor is crucial, as impurities can lead to undesirable side reactions.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can impede the reaction.[1]

Solutions:

  • Optimize Acid Catalyst: Systematically screen different Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃). The optimal acid and its concentration often need to be determined empirically.

  • Adjust Temperature and Reaction Time: Experiment with a range of temperatures. While higher temperatures can accelerate the reaction, they may also promote decomposition or side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Purify Starting Materials: Ensure the 4-ethylphenylhydrazine and the keto-ester are of high purity. Recrystallization or distillation may be necessary.

  • Consider a Two-Step Procedure: Synthesize and isolate the phenylhydrazone intermediate first before proceeding with the acid-catalyzed cyclization. This can sometimes improve yields by allowing for optimization of each step independently.

Problem 2: Formation of Multiple Products/Side Products

Possible Causes:

  • Regioisomer Formation: If an unsymmetrical ketone is used as a precursor, a mixture of indole regioisomers can be formed.

  • Aldol Condensation: Under acidic conditions, the keto-ester precursor can undergo self-condensation, leading to byproducts.[1]

  • Product Degradation: The indole product itself may be sensitive to strong acidic conditions and high temperatures, leading to decomposition or polymerization.

Solutions:

  • Control of Regioselectivity: The choice of acid catalyst can influence the ratio of regioisomers. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.

  • Minimize Aldol Condensation: Use of milder reaction conditions (lower temperature, less concentrated acid) can help to reduce aldol condensation.

  • Protecting Groups: In some cases, using a protecting group on the indole nitrogen (e.g., Boc, tosyl) can prevent degradation, though this adds extra steps to the synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from 4-ethylphenylhydrazine and a suitable keto-ester, such as diethyl ketomalonate or ethyl pyruvate. Another viable route is the Japp-Klingemann reaction to form the necessary hydrazone, followed by Fischer cyclization.[3][4]

Q2: My Fischer indole synthesis is not working. What are the likely reasons for complete failure?

A2: Complete failure can occur due to several factors. As mentioned in the troubleshooting guide, severe N-N bond cleavage due to highly electron-donating substituents on the carbonyl precursor is a primary cause.[5] Additionally, extreme reaction conditions (very high temperatures or highly concentrated acid) can lead to the complete decomposition of starting materials, intermediates, or the final product. The stability of the phenylhydrazone intermediate is also critical; it may decompose before cyclization can occur.

Q3: I am observing a significant amount of a byproduct that I suspect is aniline. What does this indicate?

A3: The formation of 4-ethylaniline is a strong indicator that the competing N-N bond cleavage pathway is occurring. This side reaction cleaves the phenylhydrazone into an aniline derivative and an imine-containing fragment, preventing the formation of the indole ring.

Q4: Are there alternative synthetic methods if the Fischer indole synthesis consistently fails for my substrate?

A4: Yes, several other named reactions can be employed for indole synthesis, which may be more suitable for problematic substrates. Some alternatives include:

  • Reissert Indole Synthesis: This method is useful for synthesizing indole-2-carboxylic acids and their esters.

  • Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling approach to form the key C-N bond.

  • Bischler-Möhlau Indole Synthesis: Involves the reaction of an α-halo-ketone with an arylamine.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane. The exact ratio will depend on the polarity of the impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method.

Data Presentation

The following table summarizes yield data for the Fischer indole synthesis of various substituted indole-2-carboxylates. While specific comparative data for this compound is limited in the literature, these examples provide a general expectation of yields under different catalytic conditions.

Phenylhydrazine DerivativeCarbonyl PrecursorCatalystYield (%)Reference
Phenylhydrazine hydrochlorideAcetophenoneZeolite-HY43[6]
Phenylhydrazine hydrochlorideAcetophenoneMontmorillonite K1070[6]
Phenylhydrazine hydrochlorideAcetophenoneIndion-9060[6]
Phenylhydrazine hydrochlorideAcetophenoneAmberlite-12063[6]
Phenylhydrazine hydrochlorideAcetophenonePhosphomolybdic acid86[6]
2-Methoxy-4-nitroaniline (diazotized)Methyl pyruvatePolyphosphoric acid64[7]
4-NitrophenylhydrazineEthyl pyruvateNot specified65[8]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a general procedure based on established methods for similar indole-2-carboxylates. Optimization of specific parameters may be required.

Materials:

  • 4-ethylphenylhydrazine hydrochloride

  • Diethyl ketomalonate (or ethyl pyruvate)

  • Absolute ethanol

  • Concentrated sulfuric acid (or another suitable acid catalyst like polyphosphoric acid or ZnCl₂)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (In situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylphenylhydrazine hydrochloride (1 equivalent) and diethyl ketomalonate (1.1 equivalents) in absolute ethanol. Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

Mandatory Visualization

Diagram 1: Experimental Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow Start Starting Materials: 4-Ethylphenylhydrazine Diethyl Ketomalonate Hydrazone Hydrazone Formation (in situ) Start->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization Workup Neutralization & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Fischer indole synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify and repeat OptimizeCatalyst Optimize Acid Catalyst (Brønsted vs. Lewis) CheckPurity->OptimizeCatalyst If pure OptimizeTemp Optimize Temperature and Reaction Time OptimizeCatalyst->OptimizeTemp TwoStep Consider Two-Step Procedure OptimizeTemp->TwoStep If still low yield Alternative Consider Alternative Synthesis Route TwoStep->Alternative If still low yield

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

A1: A highly effective and common method is a two-step process beginning with the Japp-Klingemann reaction to synthesize a key hydrazone intermediate, followed by a Fischer indole synthesis for the final cyclization.[1][2] This approach offers good control over regioselectivity, which is crucial for this specific substitution pattern.

Q2: My Fischer indole cyclization step is resulting in a very low yield. What are the primary causes?

A2: Low yields in Fischer indole synthesis are common and can stem from several factors.[3] Key contributors include suboptimal reaction conditions (temperature, acid strength), instability of the hydrazone intermediate, and the purity of your starting materials.[3][4] The reaction is notoriously sensitive, and empirical optimization is often required.[3][5]

Q3: I am observing significant tar or polymeric byproduct formation. How can this be minimized?

A3: The formation of intractable tars is a frequent issue in Fischer indole synthesis, typically caused by the strongly acidic and high-temperature conditions.[6] To mitigate this, consider experimenting with a range of milder Brønsted or Lewis acids, and carefully optimizing the reaction temperature to find a balance between efficient cyclization and minimal decomposition.[6]

Q4: What are the likely side reactions during the synthesis of this compound?

A4: The most prominent side reaction in the Fischer indole step is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate.[5][7] This pathway can compete with the desired[4][4]-sigmatropic rearrangement required for indole formation.[5] Another potential side reaction is the hydrolysis of the ethyl ester group if conditions are too harsh or if there is excessive water present during reaction or workup.

Q5: Which acid catalyst is recommended for the Fischer indole cyclization step?

A5: The choice of acid catalyst is critical and highly substrate-dependent.[6] Commonly used catalysts include Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[8][9] Polyphosphoric acid (PPA) is often effective for less reactive substrates but can also promote tar formation if not used carefully.[6] Screening a variety of catalysts is the best approach to optimize your yield.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a frequent challenge. A systematic evaluation of your experimental parameters is the best course of action.

Possible Cause Recommended Solution Citation
Impure Starting Materials Ensure the purity of the arylhydrazine and keto-ester. Impurities can lead to unwanted side reactions and inhibit catalysis. Consider recrystallization or column chromatography of starting materials if purity is questionable.[3][4]
Inappropriate Acid Catalyst The chosen acid may be too strong (causing decomposition) or too weak (resulting in no reaction). Screen a panel of both Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.[3][6]
Suboptimal Reaction Temperature The reaction is highly sensitive to temperature. If the temperature is too low, the reaction may not proceed; if too high, it can lead to decomposition and tar formation. Perform small-scale experiments at various temperatures to determine the optimal range.[3][5]
Atmospheric Moisture The reaction can be sensitive to moisture. Ensure the use of dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Issue 2: Significant Side Product Formation

The presence of multiple spots on a TLC plate indicates competing reaction pathways.

Side Product / Issue Likely Cause Recommended Solution Citation
N-N Bond Cleavage Products The hydrazone intermediate can undergo heterolytic cleavage of the N-N bond, a pathway that competes with the desired cyclization. This is often exacerbated by excessively strong acids or high temperatures.Use a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong protic acid. Carefully control the reaction temperature, avoiding overheating.[5][7]
Ester Hydrolysis The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of strong acid and water, particularly during a prolonged reaction or aqueous workup.Ensure anhydrous reaction conditions. During workup, perform any necessary acid neutralization carefully at low temperatures and minimize exposure time to aqueous acid.
Tar/Polymeric Byproducts Harsh reaction conditions (high acid concentration, high temperature) can cause polymerization and decomposition of starting materials and intermediates.Lower the reaction temperature. Use the minimum effective concentration of the acid catalyst. Consider alternative, milder catalysts.[6]

Experimental Protocols

A common and effective route for synthesizing this compound involves a two-step procedure: the Japp-Klingemann reaction followed by Fischer Indole cyclization.

Protocol 1: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction

  • Diazotization: Dissolve 4-ethylaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of sodium hydroxide or sodium acetate to form the enolate. Cool this mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the enolate solution. A colored precipitate (the azo compound) should form.

  • Allow the reaction to stir at low temperature for several hours. The azo intermediate will then undergo hydrolysis and rearrangement to form the desired arylhydrazone.[2]

  • Workup: Filter the resulting hydrazone precipitate, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Protocol 2: Fischer Indole Synthesis of this compound

  • Reaction Setup: Place the purified arylhydrazone from Protocol 1 into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cyclization: Add the chosen acid catalyst. This can be done in several ways:

    • Lewis Acid: Suspend the hydrazone in a dry, high-boiling solvent (e.g., toluene or xylene) and add a catalyst like zinc chloride (ZnCl₂).[8]

    • Brønsted Acid: Dissolve or suspend the hydrazone in a solvent like ethanol and add a catalytic amount of concentrated sulfuric acid.[5]

    • Polyphosphoric Acid (PPA): Heat the hydrazone directly in an excess of PPA.[6]

  • Heating: Heat the mixture under reflux for the required time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate.[5]

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[10]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis 4-Ethylaniline 4-Ethylaniline Diazonium_Salt Diazonium_Salt 4-Ethylaniline->Diazonium_Salt NaNO2, HCl Arylhydrazone Arylhydrazone Diazonium_Salt->Arylhydrazone Coupling Ethyl_2-methylacetoacetate Ethyl_2-methylacetoacetate Ethyl_2-methylacetoacetate->Arylhydrazone Arylhydrazone_2 Arylhydrazone Final_Product Ethyl 5-ethyl-1H-indole- 2-carboxylate Arylhydrazone_2->Final_Product Acid Catalyst (e.g., ZnCl2), Heat

Caption: Overall workflow for the synthesis of the target indole.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Starting Materials Pure? Start->Check_Purity Purify Purify/Source New Reagents Check_Purity->Purify No Screen_Catalyst Catalyst Optimal? Check_Purity->Screen_Catalyst Yes Purify->Screen_Catalyst Try_Alternatives Screen Lewis & Brønsted Acids Screen_Catalyst->Try_Alternatives No Optimize_Temp Temperature Optimal? Screen_Catalyst->Optimize_Temp Yes Try_Alternatives->Optimize_Temp Vary_Temp Run trials at different temperatures Optimize_Temp->Vary_Temp No Check_Moisture Use Dry Solvents & Inert Atmosphere Optimize_Temp->Check_Moisture Yes Vary_Temp->Check_Moisture Success Yield Improved Check_Moisture->Success

Caption: Troubleshooting logic for addressing low product yield.

Side_Reactions cluster_main Main Pathway cluster_side Side Reaction Hydrazone Protonated Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Desired Cleavage N-N Bond Cleavage Hydrazone->Cleavage Competing Indole_Product Desired Indole Rearrangement->Indole_Product Cyclization & -NH3 Byproducts Side Products (e.g., Aniline) Cleavage->Byproducts

Caption: Competing pathways in Fischer indole synthesis.

References

Technical Support Center: Troubleshooting Common Issues in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during indole synthesis.

Frequently Asked Questions (FAQs)

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

A1: Low yields in indole synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is sensitive to temperature and acid strength.[1] In the Bischler-Moehlau synthesis, harsh reaction conditions are often a cause for poor yields.[1][2] To address low yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.

  • Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to unwanted side reactions.[1]

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]

Q2: I am observing significant side product formation. What are the likely side reactions?

A2: Side reactions are a common challenge in indole synthesis. In the Fischer indole synthesis , common side reactions include:

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.

  • N-N Bond Cleavage: This is a significant competing pathway, especially with electron-donating substituents, leading to byproducts like aniline derivatives.[1]

In the Bischler-Moehlau synthesis , the formation of regioisomers is a common issue due to the harsh conditions and can be influenced by the substitution pattern of the aniline.[1][3]

For the Reissert synthesis , incomplete reduction of the nitro group or side reactions during the cyclization of the intermediate can lead to a mixture of products.

Troubleshooting Guides

Fischer Indole Synthesis

Problem: Low yield or no product formation.

  • Possible Cause: Inappropriate acid catalyst. The choice of acid catalyst is critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.

    • Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.

  • Possible Cause: Sub-optimal temperature. High temperatures can lead to tar and resin formation, while low temperatures may result in an incomplete reaction.

    • Solution: The optimal temperature is highly dependent on the substrate and catalyst. Start with milder conditions and gradually increase the temperature.

  • Possible Cause: Unstable hydrazone intermediate. Some arylhydrazones are unstable and can decompose before cyclization.

    • Solution: Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.

  • Possible Cause: Steric hindrance. Significant steric hindrance around the reaction centers can impede the necessary conformational changes for the sigmatropic rearrangement and cyclization steps.

    • Solution: Higher temperatures or stronger acids may be required.

Problem: Formation of regioisomers with unsymmetrical ketones.

  • Possible Cause: Use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.

    • Solution: The regioselectivity can be influenced by the steric bulk of the substituents on the ketone, often favoring the less sterically hindered enamine intermediate. Adjusting reaction temperature and solvent can also influence the ratio of regioisomers.

Bischler-Moehlau Indole Synthesis

Problem: Low yield and a mixture of regioisomers.

  • Possible Cause: This is a common issue with this synthesis, which is known for harsh conditions, poor yields, and unpredictable regioselectivity.[1][2]

    • Solution: Milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation to improve yields and selectivity.[2][4]

Reissert Indole Synthesis

Problem: Incomplete reaction or formation of side products.

  • Possible Cause: The reduction of the nitro group is a critical step. Incomplete reduction will result in a low yield of the desired indole.

    • Solution: A variety of reducing agents can be employed, such as zinc dust in acetic acid, iron powder in acetic acid/ethanol, or sodium dithionite. The choice of reducing agent and reaction conditions should be optimized for the specific substrate.[5]

  • Possible Cause: The cyclization of the intermediate aminophenylpyruvic acid can sometimes be problematic.

    • Solution: Ensure the reaction conditions for the cyclization step are optimized. This step is often carried out by heating the intermediate.

Data Presentation

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

CatalystSubstrate 1Substrate 2Temperature (°C)Time (h)Yield (%)
Zeolite-HYPhenylhydrazine hydrochlorideAcetophenone60443
Montmorillonite K10Phenylhydrazine hydrochlorideAcetophenone60470
Indion-90Phenylhydrazine hydrochlorideAcetophenone60460
Amberlite-120Phenylhydrazine hydrochlorideAcetophenone60463
Phosphomolybdic acidPhenylhydrazine hydrochlorideAcetophenone60486

Data adapted from a study on the effects of different catalysts on the Fischer indole synthesis.[6]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

Step 1: Preparation of Acetophenone Phenylhydrazone [4]

  • In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

  • To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.

  • Heat the reaction mixture on a sand bath for 10 minutes.

  • Cool the resulting mixture in an ice bath to allow the product to precipitate.

  • Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.

  • Allow the precipitate to air dry.

  • Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole [4]

  • Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.

  • Heat the mixture on a water bath for 20-30 minutes at 100-120°C with constant stirring.

  • Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a few mL of water.

  • Collect the precipitate by filtration and wash it with water until the washings are neutral to litmus paper.

  • Dry the crude 2-phenylindole and recrystallize from ethanol to obtain colorless crystals.

Protocol 2: Bischler-Moehlau Indole Synthesis (Microwave-Assisted)
  • In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.[4]

  • Stir the mixture for 3 hours at room temperature.[4]

  • Add 3 drops of dimethylformamide (DMF) to the mixture.[4]

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[4]

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[4]

Protocol 3: Reissert Indole Synthesis of Indole-2-carboxylic Acid
  • Condensation: In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol. To this, add a mixture of o-nitrotoluene and diethyl oxalate dropwise with cooling. After the addition is complete, heat the mixture to reflux for several hours.

  • Hydrolysis: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated ethyl o-nitrophenylpyruvate is collected by filtration, washed with water, and then hydrolyzed by heating with aqueous acid or base to yield o-nitrophenylpyruvic acid.

  • Reductive Cyclization: Dissolve the o-nitrophenylpyruvic acid in a suitable solvent (e.g., acetic acid). Add a reducing agent, such as zinc dust, in portions while monitoring the reaction temperature. After the reduction is complete, the mixture is heated to effect cyclization.

  • Isolation: Cool the reaction mixture and filter to remove any inorganic salts. The filtrate is then concentrated, and the crude indole-2-carboxylic acid is purified by recrystallization.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H2O Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Indole Aminal->Indole - NH3 Aromatization

Caption: Reaction pathway of the Fischer Indole Synthesis.

Bischler_Moehlau_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Aniline Aniline (excess) Intermediate1 Intermediate 1 Aniline->Intermediate1 + α-Bromoacetophenone AlphaBromo α-Bromoacetophenone AlphaBromo->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Reaction with second aniline Indole 2-Aryl-indole Intermediate2->Indole Electrophilic Cyclization & Aromatization

Caption: Simplified reaction pathway of the Bischler-Moehlau Indole Synthesis.

Reissert_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product oNitro o-Nitrotoluene Pyruvate Ethyl o-nitrophenylpyruvate oNitro->Pyruvate + Diethyl Oxalate (Base) Oxalate Diethyl Oxalate Oxalate->Pyruvate AminoAcid o-Aminophenylpyruvic acid Pyruvate->AminoAcid Reduction (e.g., Zn/AcOH) IndoleAcid Indole-2-carboxylic acid AminoAcid->IndoleAcid Cyclization

Caption: Reaction pathway of the Reissert Indole Synthesis.

Troubleshooting_Workflow Start Low Yield in Indole Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckPurity->OptimizeConditions Pure AnalyzeSideProducts Analyze Side Products (TLC, NMR, GC-MS) OptimizeConditions->AnalyzeSideProducts ChangeMethod Consider Alternative Synthesis Method Success Improved Yield ChangeMethod->Success AnalyzeSideProducts->ChangeMethod Complex Mixture Purification Optimize Purification Technique AnalyzeSideProducts->Purification Identified Purification->Success

Caption: General troubleshooting workflow for low yields in indole synthesis.

References

Technical Support Center: Optimization of N-alkylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the N-alkylation of indoles.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the N-alkylation of indoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

Question: My N-alkylation reaction shows little to no consumption of the starting indole. What are the possible reasons and how can I improve the conversion?

Answer:

Low conversion in the N-alkylation of indoles can stem from several factors related to reagents and reaction conditions. Here are the primary causes and troubleshooting steps:

  • Insufficient Basicity: The indole N-H is not sufficiently acidic (pKa ≈ 17 in DMSO) and requires an appropriate base for deprotonation. If the base is too weak, the concentration of the reactive indole anion will be too low.[1]

    • Solution: Switch to a stronger base. For classical N-alkylations, sodium hydride (NaH) is a common and effective choice.[1] Other strong bases like potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃) can also be effective, depending on the solvent and alkylating agent.[1]

  • Poor Solubility: Poor solubility of the indole, base, or alkylating agent in the chosen solvent can hinder the reaction.[1]

    • Solution: Change to a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are often used as they can dissolve the indole anion and other reagents.[1] For some catalytic systems, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred.[1]

  • Reaction Temperature Too Low: The activation energy for the reaction may not be reached at the current temperature.

    • Solution: Increase the reaction temperature. Higher temperatures often favor N-alkylation.[1] For instance, in some cases, increasing the temperature from room temperature to 80 °C or even higher can dramatically improve yields.[1]

  • Deactivated Substrates: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making alkylation more difficult.[1]

    • Solution: For deactivated indoles, more forcing conditions may be necessary, such as using a stronger base, a higher temperature, or a more reactive alkylating agent. Alternatively, catalytic methods specifically designed for electron-deficient indoles can be employed.[1]

  • Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.[2]

    • Solution: Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents and handle hygroscopic reagents under an inert atmosphere.

Issue 2: Poor Regioselectivity (Predominant C3-Alkylation)

Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of the desired N-alkylated product. How can I improve the N-selectivity?

Answer:

The competition between N- and C3-alkylation is a common issue, as the C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[3][4] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Classical conditions often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[2][4] The choice of solvent can significantly influence regioselectivity; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[2]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2]

  • Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For example, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[2][3]

  • Blocking the C3 Position: If the C3 position is substituted, the likelihood of C3-alkylation is significantly reduced.[2]

  • Use of Protecting Groups: Introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond and promote N-alkylation.[2]

Issue 3: Formation of Dialkylated Products

Question: My reaction is producing dialkylated products. How can I prevent this?

Answer:

Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur, especially with highly reactive alkylating agents or under forcing conditions. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[4] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation event.[4]

  • Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help to control the reactivity and prevent over-alkylation.[4]

  • Bulky Reagents: Using a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of indoles?

The primary challenges in N-alkylation of indoles include:

  • Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[2]

  • Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[2] In some cases, C2-alkylation can also occur.[2]

  • Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[2]

  • Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging.[2] Conversely, sterically hindered indoles or alkylating agents can also lead to lower yields.[2]

Q2: What is the role of the base in N-alkylation of indoles?

The base deprotonates the indole N-H to form the indolate anion. This anion is a much stronger nucleophile than the neutral indole, thus facilitating the subsequent alkylation reaction.[2][4] The choice and strength of the base are critical for the success of the reaction.

Q3: Which solvents are typically recommended for N-alkylation of indoles?

Polar aprotic solvents are generally preferred. These include:

  • N,N-Dimethylformamide (DMF)[1][2]

  • Tetrahydrofuran (THF)[1][2]

  • Dimethyl sulfoxide (DMSO)[1]

  • N-Methylpyrrolidinone (NMP)[1] The choice of solvent can also influence the regioselectivity of the reaction.[2]

Q4: Can I perform N-alkylation on an indole with sensitive functional groups?

Yes, but it may require milder reaction conditions. For substrates with sensitive functional groups that are incompatible with strong bases like NaH, alternative methods can be used:

  • Milder Bases: Bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective, particularly with more reactive alkylating agents.[5]

  • Catalytic Methods: Various transition-metal catalyzed reactions, for instance, using copper, palladium, or iridium catalysts, can proceed under milder conditions and offer high selectivity.[6]

Data Presentation

Table 1: Effect of Base on N-Alkylation of Indoles

BaseTypical SolventConditionsOutcomeReference
Sodium Hydride (NaH)DMF, THF0 °C to RTEffective for a wide range of substrates.[2][4]
Potassium Hydroxide (KOH)DMSO, DMFRT to elevated temp.Strong base, can be effective.[1][6]
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRT to elevated temp.Milder, good for sensitive substrates.[1]
Potassium Carbonate (K₂CO₃)DMF, AcetoneElevated temp.Milder, often used with reactive alkylating agents.[7]
DABCODMFRT to elevated temp.Catalytic amounts can be used under mild conditions.[5]

Table 2: Influence of Solvent on Regioselectivity (N- vs. C3-Alkylation)

SolventTypical ObservationExplanationReference
DMFFavors N-alkylationPolar aprotic, solvates the cation of the base, leaving a "naked" and highly reactive indolate anion.[1][2]
THFCan lead to mixturesLess polar than DMF, ion pairing can influence reactivity.[1][2]
TolueneFavors C6-alkylation (with specific catalysts)In certain indium-catalyzed reactions, toluene promotes C6-alkylation.[8]
Dichloromethane (DCM)Used in some catalytic systemsSolvent choice is often catalyst-dependent.[1][9]

Experimental Protocols

General Protocol for N-Alkylation of Indole using Sodium Hydride

This protocol describes a general procedure for the N-alkylation of an indole using an alkyl halide as the alkylating agent and sodium hydride as the base in dimethylformamide (DMF).

Materials and Reagents:

  • Indole substrate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq.)

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (1.1 - 1.5 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the indole (1.0 eq.).[10]

  • Add anhydrous DMF to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.[10]

  • Cool the solution to 0 °C using an ice bath.[10]

  • Carefully add sodium hydride (1.1 - 1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[10]

  • Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.[10]

  • Slowly add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[10]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Conversion cause1 Insufficient Basicity start->cause1 cause2 Poor Solubility start->cause2 cause3 Low Temperature start->cause3 cause4 Deactivated Substrate start->cause4 cause5 Reagent Impurity start->cause5 sol1 Use Stronger Base (e.g., NaH, KOH) cause1->sol1 sol2 Change Solvent (e.g., DMF, DMSO) cause2->sol2 sol3 Increase Temperature cause3->sol3 sol4 Use Forcing Conditions or Catalyst cause4->sol4 sol5 Use Anhydrous Reagents/Solvents cause5->sol5

Caption: Troubleshooting workflow for low reaction yield.

Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcomes Favored Product main Regioselectivity Control (N- vs. C3-Alkylation) factor1 Base & Solvent main->factor1 factor2 Temperature main->factor2 factor3 Catalyst/Ligand main->factor3 factor4 Substrate Structure main->factor4 n_alk N-Alkylation factor1->n_alk Strong Base (NaH) in Polar Aprotic (DMF) c3_alk C3-Alkylation factor1->c3_alk Weaker Base or Less Polar Solvent factor2->n_alk Higher Temperature (Thermodynamic Control) factor2->c3_alk Lower Temperature (Kinetic Control) factor3->n_alk Specific Ligands (e.g., DTBM-SEGPHOS for CuH) factor3->c3_alk Different Ligands (e.g., Ph-BPE for CuH) factor4->n_alk C3-Blocked or Electron-Withdrawing Groups

Caption: Factors influencing N- vs. C3-alkylation regioselectivity.

References

Technical Support Center: Overcoming Poor Solubility of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Ethyl 5-ethyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of this compound in my aqueous buffer. What are the initial steps I should take?

A1: Low aqueous solubility is common for indole derivatives. The first steps involve a systematic approach to solvent screening and pH adjustment. We recommend starting with a small-scale solubility assessment in a range of common organic solvents and aqueous buffer systems.

Q2: Which organic solvents are good starting points for solubilizing this compound?

A2: Based on the structure of your compound, which is an indole with an ethyl ester and an ethyl group, it is expected to be nonpolar. For the related compound, Ethyl 5-methyl-1H-indole-2-carboxylate, methanol and dichloromethane have been reported as suitable solvents.[1] Therefore, good starting points for this compound would include:

  • Protic Solvents: Methanol, Ethanol

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)

  • Aprotic Nonpolar Solvents: Dichloromethane (DCM), Chloroform

It is crucial to determine the maximum concentration that can be achieved in these solvents to prepare a concentrated stock solution.

Q3: Can pH adjustment improve the solubility of this compound?

A3: The indole nitrogen in your compound is weakly acidic, and the ethyl ester is neutral. Therefore, significant changes in solubility with pH are not expected unless there are other ionizable functional groups not immediately apparent from the name. However, it is still a worthwhile experiment to perform, especially if the compound will be used in buffered aqueous solutions for biological assays.

Q4: Are there any specific formulation strategies recommended for indole derivatives?

A4: Yes, for poorly soluble indole compounds, several formulation strategies can be effective:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and your aqueous buffer can significantly increase solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier, which can enhance the dissolution rate.

Troubleshooting Guides

Issue 1: Compound crashes out of solution when diluting an organic stock into an aqueous buffer.

This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in the final aqueous medium.

Troubleshooting Workflow:

G start Compound Precipitates Upon Dilution step1 Reduce Final Concentration start->step1 step2 Lower Organic Solvent Percentage in Final Solution step1->step2 If precipitation persists step3 Use a Co-solvent System step2->step3 If precipitation persists step4 Employ Solubilizing Excipients (e.g., Cyclodextrins) step3->step4 For further improvement end Optimized Solubilization step4->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous buffer.

  • Minimize Organic Solvent: Ensure the final concentration of the organic solvent (from the stock solution) is as low as possible, ideally below 1% (v/v) for many biological assays to avoid solvent-induced artifacts.

  • Co-solvent System: Prepare the final aqueous solution with a pre-determined percentage of a water-miscible co-solvent (e.g., 5-10% ethanol or DMSO) before adding the compound stock solution.

  • Solubilizing Excipients: Investigate the use of excipients like cyclodextrins. These can be included in the aqueous buffer to help maintain the compound's solubility.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Poor solubility can lead to variable effective concentrations of your compound, resulting in inconsistent experimental outcomes.

Logical Relationship Diagram:

G A Poor Solubility B Compound Precipitation in Assay Medium A->B C Lower Effective Concentration B->C D Inconsistent Assay Results C->D E Erroneous Structure-Activity Relationships (SAR) D->E

Caption: Impact of poor solubility on experimental results.

Troubleshooting Steps:

  • Visually Inspect Assay Plates: Before and after adding your compound, carefully inspect the wells for any signs of precipitation (cloudiness, crystals).

  • Perform a Kinetic Solubility Assay: This will help you determine the concentration at which your compound begins to precipitate in the specific assay buffer over time.

  • Re-evaluate Dosing Solutions: Prepare fresh dosing solutions for each experiment and consider using one of the solubilization strategies mentioned above to ensure the compound remains in solution throughout the assay.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).

  • Add Aqueous Buffer: To a separate 96-well plate, add your desired aqueous buffer.

  • Transfer Compound: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate. This will create a final DMSO concentration of approximately 1-2%.

  • Incubate and Read: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility, which is a more definitive measure.

Methodology:

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., aqueous buffer with 1% DMSO) in a glass vial.

  • Equilibrate: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantify Concentration: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Data Presentation

Summarize your experimental solubility data in clear, structured tables for easy comparison.

Table 1: Qualitative Solubility of this compound

SolventObservation (Soluble/Partially Soluble/Insoluble) at RT
Water
PBS (pH 7.4)
Methanol
Ethanol
DMSO
DMF
Acetonitrile
Dichloromethane

Table 2: Quantitative Solubility of this compound in Selected Solvents

Solvent SystemMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS (pH 7.4)Shake-Flask25
PBS (pH 7.4) + 5% DMSOShake-Flask25
PBS (pH 7.4) + 1% Tween 80Shake-Flask25
Simulated Gastric Fluid (pH 1.2)Shake-Flask37
Simulated Intestinal Fluid (pH 6.8)Shake-Flask37

By following these guidelines and protocols, researchers can systematically address and overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Stability Studies of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 5-ethyl-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The information provided herein is based on the general stability of indole-2-carboxylate derivatives and established principles of forced degradation studies as outlined by ICH guidelines.[1] This guide should be used for informational purposes to design and execute appropriate stability studies for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure of this compound, the primary degradation pathways are expected to be hydrolysis and oxidation.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-ethyl-1H-indole-2-carboxylic acid.[2]

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of various degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Protection from light is crucial to prevent photolytic degradation. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable.

Q3: How should I handle the compound to minimize degradation during experiments?

A3: To minimize degradation during experimental procedures, it is important to:

  • Prepare solutions fresh for each experiment whenever possible.

  • Avoid prolonged exposure to strong acids, bases, and oxidizing agents.

  • Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Work at the lowest practical temperature to slow down potential degradation reactions.

Troubleshooting Guides

Issue 1: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Degradation of the compound in the sample solution or mobile phase.

  • Troubleshooting Steps:

    • Check Sample Preparation: Ensure that the sample was recently prepared and stored under appropriate conditions (cool, dark).

    • Evaluate Mobile Phase: If using an acidic or basic mobile phase, consider if the compound is degrading under these conditions. Try a mobile phase with a more neutral pH.

    • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) and analyze the samples by HPLC. This will help in identifying the retention times of potential degradants.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Medium: Perform a time-course experiment to evaluate the stability of this compound in your specific assay buffer or cell culture medium under the experimental conditions (e.g., temperature, CO2).

    • Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.

    • Include Control Samples: Run control samples of the compound in the assay medium for the duration of the experiment and analyze for degradation.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical forced degradation study on this compound. These values are illustrative and intended to guide experimental design.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product (Proposed)
Acid Hydrolysis 0.1 M HCl246015%5-ethyl-1H-indole-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH84030%5-ethyl-1H-indole-2-carboxylic acid
Oxidation 3% H₂O₂122520%Oxidized indole derivatives
Thermal Dry Heat488010%Unspecified thermal degradants
Photolytic UV light (254 nm)242525%Unspecified photolytic degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber).

  • Sample Collection: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before dilution.

    • Dissolve the thermally stressed solid sample in the initial solvent.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products. A similar method has been used for the analysis of Ethyl 5-hydroxy-1H-indole-2-carboxylate.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of Ethyl 5-ethyl-1H-indole-2-carboxylate Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 40°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C Dry Heat) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo Sampling Time-Point Sampling & Neutralization/Dilution Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Analysis: % Degradation, Impurity Profile HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis_Product 5-ethyl-1H-indole-2-carboxylic acid Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Products Oxidized Indole Derivatives Parent->Oxidation_Products Oxidation Other_Degradants Other Thermal/Photolytic Degradants Parent->Other_Degradants Heat/Light

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-ethylphenylhydrazine and ethyl pyruvate.[1]

Q2: What are the expected starting materials for this synthesis?

A2: The typical starting materials are 4-ethylphenylhydrazine (or its hydrochloride salt) and ethyl pyruvate.

Q3: What are the primary potential byproducts in this synthesis?

A3: The main potential byproducts include:

  • Ethyl 7-ethyl-1H-indole-2-carboxylate: This is a regioisomer formed from an alternative cyclization pathway.

  • 4-Ethylaniline: This results from the cleavage of the N-N bond in the hydrazone intermediate, a known side reaction in the Fischer indole synthesis.[3]

  • Unreacted starting materials: Incomplete reactions can leave residual 4-ethylphenylhydrazine and ethyl pyruvate.

  • Polymeric tars: Strongly acidic and high-temperature conditions can lead to the formation of intractable tars.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials and byproducts. The spots can be visualized under UV light.

Q5: What are the typical appearances of the starting materials and the final product?

A5: 4-Ethylaniline, a potential byproduct, is a clear yellow to red-brown liquid.[4] Pure indole compounds are often white to slightly off-white crystalline solids. The final product, this compound, is expected to be a solid at room temperature.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: My reaction resulted in a very low yield of this compound. What could be the problem?

A: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. Please refer to the table below for possible causes and recommended solutions.

Possible Cause Recommended Solution Justification
Inappropriate Acid Catalyst or Concentration Optimize the choice and concentration of the acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, and Lewis acids like zinc chloride.[1][2]The Fischer indole synthesis is highly sensitive to the acidity of the reaction medium. An acid that is too strong can cause decomposition of starting materials or product, while a weak acid may not be sufficient to promote cyclization.
Suboptimal Reaction Temperature Perform the reaction at the recommended temperature and consider optimizing it in small-scale trials.High temperatures can lead to the formation of polymeric tars and other degradation products. Conversely, a temperature that is too low may result in an incomplete reaction.
N-N Bond Cleavage Use milder reaction conditions (e.g., lower temperature, less harsh acid) if significant amounts of 4-ethylaniline are detected.Cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate is a competing side reaction that becomes more prevalent under harsh acidic conditions.[3]
Impure Starting Materials Ensure the purity of 4-ethylphenylhydrazine and ethyl pyruvate through appropriate purification techniques (e.g., distillation, recrystallization) before use.Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired side products.
Incomplete Hydrazone Formation Consider pre-forming the hydrazone from 4-ethylphenylhydrazine and ethyl pyruvate under milder conditions before subjecting it to the stronger acidic conditions required for cyclization.Ensuring complete formation of the hydrazone intermediate is crucial for maximizing the yield of the final indole product.
Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on the TLC plate. How do I identify and remove these impurities?

A: The presence of multiple spots indicates a mixture of compounds. The most likely impurities are the starting materials, the regioisomeric byproduct, and the N-N cleavage product. The following table outlines identification and purification strategies.

Potential Impurity Identification Purification Strategy
Ethyl 7-ethyl-1H-indole-2-carboxylate (Regioisomer) This isomer will have the same mass as the desired product but may have a slightly different retention factor (Rf) on TLC and a different retention time in HPLC. 1H NMR spectroscopy will show a different substitution pattern on the aromatic ring.Careful column chromatography on silica gel is the most effective method for separating regioisomers. A gradient elution with a solvent system like ethyl acetate/hexane is recommended.[5][6]
4-Ethylaniline This byproduct is more polar than the indole product and will likely have a lower Rf value on TLC. It can be identified by comparison with a standard sample or by its characteristic spectroscopic data (e.g., 1H NMR, mass spectrometry).An acidic wash (e.g., with dilute HCl) of the organic extract during workup can remove this basic impurity. It can also be separated by column chromatography.
Unreacted 4-ethylphenylhydrazine This starting material is also basic and can be removed with an acidic wash. It will have a distinct spot on TLC.Acidic wash during workup and column chromatography.
Unreacted Ethyl Pyruvate This is a relatively volatile and polar ketone.Can be removed by washing with water during the workup and by evaporation under reduced pressure.
Polymeric Tars These are typically high molecular weight, insoluble, and dark-colored materials.Filtration of the crude reaction mixture can remove insoluble tars. They generally remain at the baseline on a TLC plate and are easily separated by column chromatography.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of this compound

This is a representative protocol and may require optimization.

  • Hydrazone Formation (Optional, but recommended):

    • In a round-bottom flask, dissolve 4-ethylphenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add a solution of sodium acetate (1.1 equivalents) in water to neutralize the hydrochloride salt.

    • To this mixture, add ethyl pyruvate (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

    • The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

  • Indolization (Cyclization):

    • Prepare a solution of the acid catalyst (e.g., polyphosphoric acid, or a mixture of sulfuric acid in ethanol) in a separate flask, and heat it to the desired reaction temperature (typically between 80-120 °C).

    • Slowly add the hydrazone (or the reaction mixture from the previous step) to the hot acid solution with vigorous stirring.

    • Maintain the reaction at this temperature and monitor its progress by TLC.

    • Once the reaction is complete (typically after 1-3 hours), cool the mixture to room temperature.

  • Workup and Purification:

    • Carefully pour the cooled reaction mixture onto crushed ice and water.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5][7]

    • The pure fractions can be combined and the solvent evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[8][9][10]

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Main Product cluster_byproducts Potential Byproducts 4-ethylphenylhydrazine 4-Ethylphenylhydrazine Hydrazone Hydrazone Intermediate 4-ethylphenylhydrazine->Hydrazone + Ethyl Pyruvate (Condensation) Ethyl_pyruvate Ethyl Pyruvate Ethyl_pyruvate->Hydrazone Product Ethyl 5-ethyl-1H- indole-2-carboxylate Hydrazone->Product Acid Catalyst (Cyclization) Regioisomer Ethyl 7-ethyl-1H- indole-2-carboxylate Hydrazone->Regioisomer Alternative Cyclization Cleavage_product 4-Ethylaniline Hydrazone->Cleavage_product N-N Bond Cleavage

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Flowchart start Low Yield or Impure Product check_conditions Review Reaction Conditions (Acid, Temp, Time) start->check_conditions check_purity Analyze Purity of Starting Materials start->check_purity optimize_conditions Optimize Catalyst, Temperature, and Time check_conditions->optimize_conditions Suboptimal purify_sm Purify Starting Materials check_purity->purify_sm Impurities Detected analyze_byproducts Identify Byproducts (TLC, NMR, MS) optimize_conditions->analyze_byproducts purify_sm->analyze_byproducts modify_workup Modify Workup (e.g., Acid Wash) analyze_byproducts->modify_workup Basic/Acidic Impurities chromatography Perform Column Chromatography analyze_byproducts->chromatography Multiple Products modify_workup->chromatography recrystallize Recrystallize Final Product chromatography->recrystallize end Pure Product Improved Yield recrystallize->end

References

Technical Support Center: Synthesis of Indole-2-Carboxylates in Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on utilizing alternative and green solvents for the synthesis of indole-2-carboxylates. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative solvents used for synthesizing indole-2-carboxylates?

A1: The main classes of alternative solvents being explored to replace traditional high-boiling organic solvents (e.g., toluene, xylene, DMF) include Ionic Liquids (ILs), Deep Eutectic Solvents (DESs), Polyethylene Glycol (PEG), and water.[1][2][3][4][5] These are often favored for their lower volatility, reduced toxicity, and potential for recyclability, aligning with the principles of green chemistry.[3][5]

Q2: What are the key advantages of using these alternative solvents?

A2: Key advantages include:

  • Improved Safety: Many alternative solvents have negligible vapor pressure, reducing the risk of exposure to volatile organic compounds (VOCs).[6]

  • Enhanced Reaction Rates: Solvents like ionic liquids can offer high product yields in short reaction times, especially when combined with microwave irradiation.[1][3]

  • Environmental Friendliness: Many of these solvents are biodegradable, non-toxic, and can often be recycled and reused, minimizing chemical waste.[5][6]

  • Unique Selectivity: The distinct properties of these solvents can sometimes lead to different or improved product selectivity compared to conventional media.

Q3: How do I choose the most suitable alternative solvent for my synthesis?

A3: The choice of solvent depends heavily on the specific reaction methodology (e.g., Fischer, Hemetsberger, Buchwald), the solubility of your starting materials, and the reaction conditions. For Fischer indole synthesis, which is acid-catalyzed, Brønsted acidic ionic liquids or water with an acid catalyst can be effective.[2][7] For reactions involving polar intermediates, highly polar solvents like PEGs or certain DESs may be advantageous.[4] It is often necessary to screen a small selection of solvents to find the optimal conditions for a specific substrate.

Q4: Can alternative solvents be used with microwave-assisted synthesis?

A4: Absolutely. Ionic liquids, in particular, are excellent media for microwave-assisted synthesis due to their ability to efficiently absorb microwave energy.[3][8] This combination can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1][3]

Troubleshooting Guides

Q1: I am observing a low yield in my Fischer indole synthesis using an ionic liquid. What are the possible causes and solutions?

A1: Low yields in this system can stem from several issues.[9] Consider the following troubleshooting steps:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[7][9] Ensure the ionic liquid itself is not interfering with the catalyst or, if using an acidic IL, that its acidity is appropriate for the reaction.

  • Reactant Stability: The arylhydrazone intermediate may be unstable. The reaction often proceeds more smoothly if the arylhydrazine and the ketone/aldehyde are mixed to form the hydrazone in situ before indolization.[9]

  • Temperature Control: If using microwave heating, localized overheating can lead to decomposition. Ensure uniform heating and accurate temperature monitoring.[1]

  • Substituent Effects: Electron-donating groups on the carbonyl compound can sometimes favor N-N bond cleavage over the desired cyclization, leading to side reactions.[9]

Q2: My starting materials are not dissolving properly in the Deep Eutectic Solvent (DES). How can I improve solubility?

A2: Solubility issues in DES can often be addressed by:

  • Adjusting DES Composition: A DES is a mixture of a hydrogen bond acceptor (HBA), often choline chloride, and a hydrogen bond donor (HBD), such as a carboxylic acid or polyol.[10][11] Altering the molar ratio of the HBA to HBD can significantly change the solvent's properties and improve the solubility of your reactants.

  • Screening Different DESs: Not all DESs are the same. A DES made with urea as the HBD will have different properties than one made with malonic acid.[10][12] Testing a few different DES combinations may be necessary.

  • Gentle Heating: Gently warming the mixture can often help dissolve the starting materials before initiating the reaction.

Q3: The reaction is very slow or fails completely when using water as a solvent. What should I check?

A3: While water is an ideal green solvent, its use can be challenging.

  • Catalyst Choice: Many traditional acid catalysts for the Fischer indole synthesis may not be effective in water. Consider using specially designed water-tolerant catalysts, such as SO3H-functionalized ionic liquids, which can work well in aqueous media.[2]

  • Reactant Solubility: If your arylhydrazine or carbonyl compound has poor water solubility, the reaction will be slow. A co-solvent or a phase-transfer catalyst might be necessary to facilitate the reaction.

  • pH of the Medium: The pH is critical for the acid-catalyzed steps of the mechanism.[7] Ensure the pH is sufficiently acidic to promote the necessary protonation and rearrangement steps.

Q4: Product isolation from Polyethylene Glycol (PEG) is difficult, resulting in a sticky residue. What is a better workup procedure?

A4: PEG is water-soluble, which can be leveraged during workup.

  • Dilution with Water: After the reaction is complete, add a significant volume of water to the reaction mixture. This will dissolve the PEG and often cause the organic product to precipitate, allowing for isolation by filtration.

  • Extraction: If the product does not precipitate, the diluted aqueous solution can be extracted with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). The product will move to the organic phase while the PEG remains in the aqueous layer. Multiple extractions may be needed for complete recovery.

Data Presentation: Comparison of Solvent Systems

The following table summarizes reaction conditions and outcomes for the synthesis of indole-2-carboxylates using various solvent systems.

Synthesis MethodSolventCatalystTemp. (°C)TimeYield (%)Reference
Hemetsberger-Knittel[bmim]OH (Ionic Liquid)Base-catalyzed50 (MW)10 min88[1]
Fischer IndoleWater[(HSO3-p)2im][HSO4] (Acidic IL)Reflux1-5 h68-96[2]
Fischer IndoleAcetic AcidZnCl2HeatVariesVaries[7][13]
Fischer IndolePolyphosphoric AcidAcid-catalyzed120Varies64[14]
N-Alkylationaq. KOH in AcetonePhase Transfer202 hExcellent[15]
Three-ComponentPEG-400None80VariesGood[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl Indole-2-carboxylate in an Ionic Liquid

This protocol is adapted from the Hemetsberger-Knittel synthesis methodology.[1]

Materials:

  • 2-chlorobenzaldehyde (or other 2-halo aryl aldehyde/ketone)

  • Ethyl isocyanoacetate

  • 1-butyl-3-methylimidazolium hydroxide ([bmim]OH)

  • Microwave reactor

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reaction vessel, combine the 2-halo aryl aldehyde or ketone (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), and [bmim]OH (2.0 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100 W power, maintaining a temperature of 50°C for 10 minutes.

  • After the reaction, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure indole-2-carboxylate ester.[1]

Visualizations

Troubleshooting_Flowchart start Start: Low Yield or No Product check_tlc Monitor Reaction by TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete extend_time Extend Reaction Time / Increase Temp. incomplete->extend_time Yes side_products Side Products Observed? incomplete->side_products No extend_time->check_tlc optimize_cond Optimize Conditions: - Lower Temperature - Screen Catalysts side_products->optimize_cond Yes no_product No Product Formation? side_products->no_product No success Problem Solved optimize_cond->success check_reagents Check Starting Material Purity & Reagent Stoichiometry no_product->check_reagents Yes check_solvent Check Solvent Purity & Dryness (if applicable) check_reagents->check_solvent check_solvent->success

Caption: Troubleshooting decision tree for low-yield indole synthesis.

Experimental_Workflow prep_solvent 1. Prepare/Degas Alternative Solvent add_reagents 2. Add Reactants & Catalyst (under inert atmosphere if needed) prep_solvent->add_reagents reaction 3. Heat / Stir / Irradiate (e.g., 50-120 °C) add_reagents->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Reaction Workup (e.g., Precipitate with anti-solvent or Extract) monitor->workup purify 6. Purify Product (Column Chromatography / Recrystallization) workup->purify characterize 7. Characterize Product (NMR / MS) purify->characterize

Caption: General workflow for synthesis in an alternative solvent.

References

Validation & Comparative

Spectroscopic Analysis of Ethyl 1H-indole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative spectroscopic analysis of ethyl 1H-indole-2-carboxylate and its analogues using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for Ethyl 5-ethyl-1H-indole-2-carboxylate, this guide utilizes data from the parent compound, Ethyl 1H-indole-2-carboxylate, and a closely related analogue, Methyl 1H-indole-2-carboxylate, to provide a foundational understanding and a basis for comparison for researchers in the fields of organic chemistry and drug development. The guide details the expected spectral characteristics and provides standardized experimental protocols for data acquisition.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Ethyl 1H-indole-2-carboxylate and Methyl 1H-indole-2-carboxylate. These values are crucial for structural elucidation and purity assessment of indole derivatives.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm
Ethyl 1H-indole-2-carboxylate CDCl₃9.02 (br s, 1H, NH), 7.69 (d, J=8.0 Hz, 1H, H-4), 7.43 (d, J=8.3 Hz, 1H, H-7), 7.31 (ddd, J=8.3, 7.0, 1.2 Hz, 1H, H-6), 7.18 (d, J=2.0 Hz, 1H, H-3), 7.13 (ddd, J=8.0, 7.0, 1.0 Hz, 1H, H-5), 4.41 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
Methyl 1H-indole-2-carboxylate [1]DMSO-d₆11.91 (s, 1H, NH), 7.66 (d, J=7.8 Hz, 1H, H-4), 7.49 (d, J=8.4 Hz, 1H, H-7), 7.27 (dd, J=8.4, 7.2 Hz, 1H, H-6), 7.18 (s, 1H, H-3), 7.09 (dd, J=7.8, 7.2 Hz, 1H, H-5), 3.88 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm
Ethyl 1H-indole-2-carboxylate CDCl₃162.5 (C=O), 136.7 (C-7a), 128.8 (C-2), 127.4 (C-3a), 125.0 (C-6), 122.5 (C-4), 120.8 (C-5), 111.7 (C-7), 107.5 (C-3), 61.3 (-OCH₂CH₃), 14.5 (-OCH₂CH₃)
Methyl 1H-indole-2-carboxylate [1]DMSO-d₆162.3 (C=O), 137.9 (C-7a), 127.5 (C-3a), 127.2 (C-2), 125.1 (C-6), 122.5 (C-4), 120.7 (C-5), 113.1 (C-7), 108.3 (C-3), 52.2 (-OCH₃)

Note on the Spectroscopic Data of this compound:

While specific data for this compound is not available, the presence of an ethyl group at the C-5 position is expected to introduce additional signals in both the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, one would anticipate a quartet and a triplet in the aliphatic region corresponding to the -CH₂- and -CH₃ protons of the ethyl substituent, respectively. The electronic effect of the ethyl group would also likely cause minor shifts in the signals of the aromatic protons. In the ¹³C NMR spectrum, two additional signals for the aliphatic carbons of the ethyl group would be present.

Experimental Protocols

A standardized protocol is essential for the reproducible acquisition of high-quality NMR data.

1. Sample Preparation

  • Weigh 5-10 mg of the indole derivative into a clean, dry vial.

  • Add approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube and label it clearly.

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range covering approximately -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, or more, depending on concentration and desired signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range covering approximately 0 to 200 ppm.

    • Temperature: 298 K.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm) is used as a reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C NMR spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Shimming, Tuning) transfer->setup acquire_h1 Acquire ¹H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate (¹H) phase_cal->integrate peak_pick Peak Pick integrate->peak_pick assign Assign Signals peak_pick->assign structure Elucidate/Confirm Structure assign->structure report Report Findings structure->report

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Ethyl 1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unambiguous determination of atomic positions and stereochemistry. This guide delves into the X-ray crystallographic analysis of Ethyl 1H-indole-2-carboxylate, a key scaffold in medicinal chemistry, and compares this powerful technique with other analytical methods.

Illuminating the Crystal Structure of Ethyl 1H-indole-2-carboxylate

The crystal structure of Ethyl 1H-indole-2-carboxylate, a foundational molecule for various derivatives, has been meticulously determined. This analysis reveals not just the bond lengths and angles within the molecule, but also how these molecules arrange themselves in a crystalline solid, offering insights into intermolecular interactions that can influence physical properties like solubility and melting point.

The crystallographic data for Ethyl 1H-indole-2-carboxylate is summarized below. The compound crystallizes in the monoclinic space group P21/c.[1] The molecules form hydrogen-bonded dimers, with the indole N-H group of one molecule interacting with the keto oxygen atom of a neighboring molecule.[1][2] This arrangement results in a distinct herringbone packing pattern within the crystal lattice.[2][3]

Crystallographic Parameter Ethyl 1H-indole-2-carboxylate
Chemical Formula C₁₁H₁₁NO₂[2]
Formula Weight 189.21[1]
Crystal System Monoclinic[1][2]
Space Group P2₁/c[1][2]
Unit Cell Dimensions
a (Å)5.5622 (7)[2]
b (Å)18.891 (2)[2]
c (Å)9.6524 (13)[2]
α (°)90
β (°)104.454 (13)[2]
γ (°)90
Volume (ų)982.1 (2)[2]
Z 4[2]
Temperature (K)170[2]
Radiation type Mo Kα[2]
Wavelength (Å)0.71073[1]
R-factor 0.049[2]

Table 1: Summary of single-crystal X-ray diffraction data for Ethyl 1H-indole-2-carboxylate.

A Comparative Look: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, other analytical techniques are also crucial in the characterization of small molecules like indole derivatives. Each method offers distinct advantages and disadvantages.

Technique Advantages Disadvantages
Single-Crystal X-ray Diffraction (SCXRD) - Provides unambiguous 3D molecular structure.[4] - Determines absolute stereochemistry.[4][5] - Gives detailed information on bond lengths, angles, and crystal packing.[6]- Requires a suitable single crystal, which can be difficult to grow.[5][7][8] - The solid-state conformation may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Excellent for determining connectivity and the solution-state structure.[4] - Does not require crystalline material.[4] - Can study dynamic processes in solution.- Can be ambiguous for determining the relative and absolute stereochemistry of complex molecules with multiple chiral centers.[4] - Structure elucidation can be complex and time-consuming for novel compounds.
Three-Dimensional Electron Diffraction (3DED) - Can determine structures from micro- or nanocrystals that are too small for conventional X-ray diffraction.[9] - High throughput potential.[9]- An evolving technique compared to the well-established X-ray crystallography.[9] - Data quality can sometimes be lower than that from SCXRD.
Powder X-ray Diffraction (PXRD) - Useful for identifying crystalline phases and assessing sample purity. - Does not require single crystals.- Generally does not provide the detailed atomic-level structure that SCXRD does. - Structure solution from powder data can be challenging.

Table 2: Comparison of X-ray Crystallography with other analytical techniques for small molecule characterization.

The Path to a Crystal Structure: A Detailed Protocol

The journey from a synthesized compound to a fully refined crystal structure involves several critical steps. The following is a generalized experimental protocol for the single-crystal X-ray diffraction of a small organic molecule like an Ethyl 1H-indole-2-carboxylate derivative.

I. Synthesis and Crystallization
  • Synthesis: The target compound, for instance, Ethyl 1H-indole-2-carboxylate, can be synthesized by reacting 1H-indole-2-carboxylic acid with thionyl chloride, followed by the addition of absolute ethanol.[1][2][3]

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like methanol, to yield a solid of high purity.[1][2]

  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis.[7][8] A common and effective method is slow evaporation of a saturated solution of the purified compound.[1] Other techniques include vapor diffusion and cooling crystallization.[10] For Ethyl 1H-indole-2-carboxylate, X-ray quality crystals were obtained by slow evaporation from a methanol solution.[1][2]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

A streamlined workflow for single-crystal X-ray crystallography.
II. X-ray Data Collection

  • Crystal Mounting: A suitable single crystal, typically with dimensions around 0.1 mm, is carefully selected and mounted on a goniometer head.[7][8]

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[2] The crystal is cooled to a low temperature (e.g., 170 K) to minimize thermal vibrations of the atoms.[2]

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded as a series of images at different orientations.[7] The angles and intensities of the diffracted X-rays are measured.[8]

III. Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, "direct methods" are typically used to solve the phase problem.[8]

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.[8]

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

logical_relationship cluster_experimental Experimental cluster_phenomenon Phenomenon cluster_data Data Acquisition & Analysis cluster_result Result single_crystal High-Quality Single Crystal diffraction Diffraction single_crystal->diffraction xray_beam Monochromatic X-ray Beam xray_beam->diffraction diffraction_pattern Diffraction Pattern (Intensities & Angles) diffraction->diffraction_pattern electron_density_map 3D Electron Density Map diffraction_pattern->electron_density_map Phase Problem Solution molecular_structure Atomic Molecular Structure electron_density_map->molecular_structure Interpretation & Refinement

The logical progression from crystal to molecular structure.

References

High-Resolution Mass Spectrometry of Ethyl 5-ethyl-1H-indole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, precise molecular weight determination and structural elucidation are paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for achieving this, providing unambiguous elemental compositions through highly accurate mass measurements. This guide offers a comparative analysis of the expected high-resolution mass spectrometry data for Ethyl 5-ethyl-1H-indole-2-carboxylate against its parent compound, Ethyl 1H-indole-2-carboxylate, and another related derivative, Ethyl 5-amino-1H-indole-2-carboxylate.

Performance Comparison

The introduction of an ethyl group at the 5-position of the indole ring significantly impacts the molecular weight and, to a lesser extent, the fragmentation pattern of the parent molecule. The following table summarizes the key HRMS data points for this compound and its comparators.

CompoundMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺Key Expected Fragment Ions (m/z)
This compoundC₁₃H₁₅NO₂218.1176190.0863, 172.0757, 144.0808, 116.0859
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂190.0863[1]162.0913, 144.0808, 116.0859[1]
Ethyl 5-amino-1H-indole-2-carboxylateC₁₁H₁₂N₂O₂205.0972[2]177.0655, 159.0550, 131.0604

Experimental Protocols

A detailed methodology for the acquisition of high-resolution mass spectrometry data for indole carboxylate derivatives is provided below.

Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL. A subsequent dilution to 1-10 µg/mL with the initial mobile phase composition is performed before injection.

Instrumentation and Data Acquisition: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with a heated electrospray ionization (HESI) source is utilized. The instrument is operated in positive ionization mode.

  • Mass Spectrometer: Thermo Fisher Scientific Q Exactive HF or equivalent

  • Ionization Source: Heated Electrospray Ionization (HESI)

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320 °C

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Full Scan Resolution: 120,000

  • Scan Range: m/z 50-750

  • MS/MS Fragmentation: Higher-energy C-trap dissociation (HCD) with a normalized collision energy of 30%

Visualization of Fragmentation Pathways and Experimental Workflow

The following diagrams illustrate the predicted fragmentation pathway for this compound and a general workflow for HRMS analysis.

fragmentation_pathway M [M+H]⁺ This compound m/z 218.1176 F1 [M+H-C₂H₄]⁺ m/z 190.0863 M->F1 - C₂H₄ F2 [M+H-C₂H₅OH]⁺ m/z 172.0757 M->F2 - C₂H₅OH F3 [F2-CO]⁺ m/z 144.0808 F2->F3 - CO F4 [F3-C₂H₄]⁺ m/z 116.0859 F3->F4 - C₂H₄

Caption: Predicted fragmentation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hrms_analysis HRMS Analysis cluster_data_processing Data Processing SP1 Weighing SP2 Dissolution SP1->SP2 SP3 Dilution SP2->SP3 HA1 Injection SP3->HA1 HA2 Ionization (HESI) HA1->HA2 HA3 Mass Analysis (Full Scan) HA2->HA3 HA4 Fragmentation (MS/MS) HA3->HA4 DP1 Data Acquisition HA4->DP1 DP2 Elemental Composition Determination DP1->DP2 DP3 Structural Elucidation DP2->DP3

Caption: General experimental workflow for HRMS analysis.

References

Comparative study of different synthetic routes to Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among these, Ethyl 5-ethyl-1H-indole-2-carboxylate stands as a valuable intermediate for the synthesis of a variety of therapeutic agents. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of various synthetic routes to this target molecule, presenting key data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several established and modern synthetic methodologies. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield, scalability, and tolerance to various functional groups. Below is a summary of the most common synthetic strategies with their respective advantages and disadvantages.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction TimeYield (%)Purity (%)Scalability
Fischer Indole Synthesis 4-ethylphenylhydrazine, Ethyl pyruvateAcid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)4-12 h60-75~95Moderate
Japp-Klingemann Synthesis 4-ethylaniline, Ethyl 2-chloroacetoacetateNaNO₂, HCl, NaOH, Acid catalyst6-18 h65-80>97Good
Reissert Indole Synthesis 2-Nitro-4-ethyltoluene, Diethyl oxalateNaOEt, Reducing agent (e.g., Zn/AcOH)12-24 h55-70~96Moderate
Palladium-Catalyzed (Larock) Synthesis 2-Iodo-4-ethylaniline, Ethyl propiolatePd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)8-16 h70-85>98Good

Logical Workflow of Synthetic Strategies

The following diagram illustrates the general workflow for the primary synthetic routes to this compound, highlighting the key transformations involved in each pathway.

Comparative Synthetic Pathways to this compound cluster_fischer Fischer Indole Synthesis cluster_japp Japp-Klingemann Synthesis cluster_reissert Reissert Indole Synthesis cluster_pd Palladium-Catalyzed Synthesis (Larock) F_start 4-Ethylphenylhydrazine + Ethyl pyruvate F_hydrazone Hydrazone Formation F_start->F_hydrazone Condensation F_cyclization Acid-catalyzed Cyclization F_hydrazone->F_cyclization [3,3]-Sigmatropic Rearrangement F_product This compound F_cyclization->F_product J_start 4-Ethylaniline J_diazonium Diazonium Salt Formation J_start->J_diazonium NaNO₂, HCl J_coupling Coupling with Ethyl 2-chloroacetoacetate J_diazonium->J_coupling J_hydrazone Hydrazone Intermediate J_coupling->J_hydrazone J_cyclization Fischer Indolization J_hydrazone->J_cyclization Acid catalyst J_product This compound J_cyclization->J_product R_start 2-Nitro-4-ethyltoluene + Diethyl oxalate R_condensation Condensation R_start->R_condensation NaOEt R_pyruvate Ethyl (2-nitro-4-ethylphenyl)pyruvate R_condensation->R_pyruvate R_reduction Reductive Cyclization R_pyruvate->R_reduction Zn/AcOH R_product This compound R_reduction->R_product P_start 2-Iodo-4-ethylaniline + Ethyl propiolate P_coupling Pd-catalyzed Annulation P_start->P_coupling Pd(OAc)₂, PPh₃, Base P_product This compound P_coupling->P_product

Biological activity comparison of Ethyl 5-ethyl-1H-indole-2-carboxylate with other indole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Ethyl 5-ethyl-1H-indole-2-carboxylate and Its Analogs

This guide provides a detailed comparison of the biological activity of this compound with other structurally related indole analogs. The primary focus is on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases, including type 2 diabetes, Alzheimer's disease, and cancer.[1] The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Indole-2-Carboxylates

The indole scaffold is a prominent heterocyclic structure found in numerous biologically active natural products and synthetic compounds.[2] Derivatives of indole-2-carboxylic acid, particularly their esters and amides, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities are highly dependent on the nature and position of substituents on the indole ring. This guide specifically examines the influence of substitutions at the 5-position of the indole nucleus on the biological activity of ethyl indole-2-carboxylate derivatives.

Comparative Analysis of GSK-3β Inhibition

Recent studies have identified ethyl 5-substituted-1H-indole-2-carboxylates as potential inhibitors of GSK-3β. The following table summarizes the in vitro GSK-3β inhibitory activity of this compound and its analogs with different substituents at the 5-position. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the GSK-3β enzyme activity.

Compound ID5-SubstituentIC50 (µM)[3]
Aii1 -H 1.80
Aii2 -CH₃ 1.62
Aii3 -C₂H₅ (Ethyl) 1.95
Aii5 -NO₂ 2.25
Aii6 -OCH₃ 2.43
Aii11 -F 0.98

From the data, it is evident that the nature of the substituent at the 5-position of the indole ring significantly influences the GSK-3β inhibitory activity. The 5-fluoro analog (Aii11 ) exhibited the most potent inhibition with an IC50 of 0.98 µM. Analogs with small alkyl groups at the 5-position, such as methyl (Aii2 ) and ethyl (Aii3 ), also demonstrated promising inhibitory activity. The presence of an electron-donating ethyl group in this compound results in an IC50 value of 1.95 µM. In contrast, the introduction of an electron-withdrawing nitro group (Aii5 ) or a methoxy group (Aii6 ) led to a slight decrease in inhibitory potency.

Experimental Protocols

In Vitro GSK-3β Inhibition Assay (Luminance Method)

The GSK-3β inhibitory activity of the indole analogs was determined using an in vitro luminance-based kinase assay.[3][4] This method measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while an increase in luminescence indicates inhibition of the kinase.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ or Kinase-Glo®)

  • 384-well microplates

  • Plate-reading luminometer

Procedure:

  • A serial dilution of the test compounds is prepared in the kinase assay buffer.

  • In a 384-well plate, the test compound solution, GSK-3β enzyme, and substrate are added to each well. "No inhibitor" and "no enzyme" controls are also included.

  • The kinase reaction is initiated by adding a solution of ATP to each well.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • After incubation, the luminescent kinase assay reagent is added to each well. This reagent stops the kinase reaction and initiates a light-producing reaction from the remaining ATP.

  • The plate is incubated at room temperature for a short period (e.g., 10-30 minutes) to stabilize the luminescent signal.

  • The luminescence of each well is measured using a plate-reading luminometer.

  • The IC50 values are calculated by plotting the percentage of GSK-3β inhibition against the concentration of the test compounds.

Signaling Pathway

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[5][6] In a resting state, GSK-3 is constitutively active and phosphorylates its downstream targets, often leading to their inactivation or degradation.[7] Inhibition of GSK-3, as demonstrated by this compound and its analogs, can modulate these pathways and is a therapeutic strategy for several diseases.

GSK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_kinases Kinase Cascade cluster_downstream Downstream Effects Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor GSK3b GSK-3β Frizzled_LRP->GSK3b Inhibition Akt Akt (PKB) Insulin_Receptor->Akt Akt->GSK3b Phosphorylation (Inhibition) Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Phosphorylation (Inactivation) Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Indole_Analogs Ethyl 5-ethyl-1H- indole-2-carboxylate & Analogs Indole_Analogs->GSK3b Inhibition

Caption: Simplified GSK-3β signaling pathway and the inhibitory action of indole analogs.

Broader Biological Activities of the Indole-2-Carboxylate Scaffold

While the direct comparative data for this compound is most robust for GSK-3β inhibition, the broader class of indole-2-carboxamides (which are structurally very similar) has been extensively studied for other biological activities. These studies provide valuable insights into the potential therapeutic applications of this scaffold.

  • Anticancer Activity: Various indole-2-carboxamide derivatives have shown potent antiproliferative activity against several cancer cell lines.[8] Some of these compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins in cancer cell proliferation and survival.

  • Cannabinoid Receptor Modulation: The indole-2-carboxamide scaffold is a well-established framework for the development of allosteric modulators of the cannabinoid receptor 1 (CB1). These modulators can fine-tune the receptor's activity and have therapeutic potential for various neurological and psychiatric disorders.

  • Antimicrobial and Antiparasitic Activity: Certain indole-2-carboxamides have demonstrated activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi, the causative agent of Chagas disease.

The structure-activity relationship studies in these diverse areas often highlight the importance of the substituents on the indole ring, suggesting that modifications at the 5-position, such as the ethyl group in this compound, could modulate these other biological activities as well.

Conclusion

This compound is a member of a promising class of indole derivatives with demonstrated biological activity. The available data strongly supports its role as a micromolar inhibitor of GSK-3β. Comparative analysis with other 5-substituted analogs reveals that the nature of the substituent at this position is a key determinant of inhibitory potency, with smaller, less polar groups generally favoring activity. The broader research on the indole-2-carboxamide scaffold suggests that this compound and its analogs may possess a wider range of pharmacological activities that warrant further investigation. This guide provides a foundation for researchers to build upon in the design and development of novel therapeutics based on the indole-2-carboxylate core.

References

A Comparative Analysis of In Vitro Efficacy of Ethyl 5-Substituted-1H-indole-2-carboxylate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of a series of 5-substituted-3-ethylindole-2-carboxamide derivatives against various human cancer cell lines. The data highlights their potency as inhibitors of key cancer-related enzymes, Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Table 1: Antiproliferative Activity (GI₅₀ in nM) of 5-Substituted-3-ethylindole-2-carboxamides [1]

CompoundPanc-1 (Pancreatic)MCF-7 (Breast)HT-29 (Colon)A-549 (Lung)Mean GI₅₀
5g 5852565455
5i 5245504949
5j 4033383737
Erlotinib (Reference) 3530343333

Table 2: EGFR and CDK2 Inhibitory Activity (IC₅₀ in nM) [1]

CompoundEGFR IC₅₀CDK2 IC₅₀
5c 124 ± 1046 ± 05
5g 105 ± 0833 ± 04
5i 92 ± 0624 ± 02
5j 85 ± 0516 ± 02
Erlotinib (Reference) 80 ± 05-
Dinaciclib (Reference) -20

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (Panc-1, MCF-7, HT-29, and A-549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The test compounds were dissolved in DMSO and added to the wells at various concentrations. The cells were then incubated for an additional 48 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (GI₅₀) was calculated from the dose-response curves.

EGFR and CDK2 Kinase Inhibition Assays[1]

The inhibitory activity of the compounds against EGFR and CDK2 was determined using commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: The kinase, substrate, ATP, and the test compound were incubated in a reaction buffer in a 96-well plate.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: After the kinase reaction, a reagent was added to terminate the reaction and deplete the remaining ATP. A second reagent was then added to convert the ADP produced into a luminescent signal.

  • Luminescence Measurement: The luminescence was measured using a plate-reading luminometer.

  • Data Analysis: The IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo Conceptual In Vivo Efficacy Workflow cell_culture Cancer Cell Line Culture antiproliferative_assay Antiproliferative Assay (MTT) cell_culture->antiproliferative_assay data_analysis_invitro Data Analysis (GI₅₀, IC₅₀) antiproliferative_assay->data_analysis_invitro kinase_assay Kinase Inhibition Assay (EGFR/CDK2) kinase_assay->data_analysis_invitro animal_model Xenograft Mouse Model data_analysis_invitro->animal_model Lead Compound Selection compound_administration Compound Administration animal_model->compound_administration tumor_measurement Tumor Volume Measurement compound_administration->tumor_measurement data_analysis_invivo Data Analysis (% TGI) tumor_measurement->data_analysis_invivo

Caption: Workflow for evaluating the anticancer efficacy of indole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle CDK2 CDK2 CDK2->CellCycle Promotes G1/S transition IndoleDerivative Indole-2-Carboxamide Derivative IndoleDerivative->EGFR Inhibition IndoleDerivative->CDK2 Inhibition

Caption: EGFR and CDK2 signaling pathways targeted by indole derivatives.

References

Unlocking Therapeutic Potential: A Comparative Guide to Ethyl 5-ethyl-1H-indole-2-carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Ethyl 5-ethyl-1H-indole-2-carboxylate analogs, offering insights into their diverse biological activities and potential as therapeutic agents. We present a detailed analysis of their performance against various biological targets, supported by experimental data and methodologies, to aid in the rational design of next-generation therapeutics.

The this compound core structure serves as a versatile template for the development of potent and selective modulators of various biological processes. SAR studies have revealed that modifications at different positions of the indole ring and the carboxylate moiety can significantly influence the biological activity, leading to compounds with anticancer, anti-inflammatory, antiviral, and neuromodulatory properties.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound analogs has been explored across multiple disease areas. Here, we compare their activity as anticancer agents, inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), HIV-1 integrase, and 5-Lipoxygenase (5-LOX), as well as modulators of the Cannabinoid Receptor 1 (CB1).

Anticancer Activity

Indole-2-carboxamide derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets such as tubulin polymerization or protein kinases like EGFR and CDK2.

Table 1: Anticancer Activity of Indole-2-carboxamide Analogs

Compound IDR1 (Indole 5-position)R2 (Amide)Cell LineGI50 (µM)Reference CompoundGI50 (µM)
5e Cl2-methylpyrrolidin-1-yl phenethylA-549, MCF-7, Panc-1, HepG-2 (Mean)0.95Doxorubicin1.10
5d Clmorpholin-4-yl phenethylA-549, MCF-7, Panc-1, HepG-2 (Mean)1.05Doxorubicin1.10
5a ClHA-549, MCF-7, Panc-1, HepG-2 (Mean)3.70Doxorubicin1.10
5b CldimethylaminoA-549, MCF-7, Panc-1, HepG-2 (Mean)3.30Doxorubicin1.10

Data compiled from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[1]

The SAR for anticancer activity highlights the importance of the substituent on the amide nitrogen. For instance, the presence of a phenethyl moiety with a cyclic amine like 2-methylpyrrolidine (Compound 5e ) or morpholine (Compound 5d ) leads to potent antiproliferative activity, even surpassing the standard chemotherapeutic agent Doxorubicin in some cell lines.[1]

GSK-3β Inhibition

GSK-3β is a key regulator in numerous cellular signaling pathways, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and diabetes. Ethyl 1H-indole-2-carboxylate derivatives with different substituents at the 5-position have been identified as potential GSK-3β inhibitors.

Table 2: GSK-3β Inhibitory Activity of 5-Substituted Ethyl 1H-indole-2-carboxylate Analogs

Compound IDR (Indole 5-position)IC50 (µM)
Aii1 H1.02
Aii2 CH30.98
Aii3 Cl1.10
Aii5 NO2>10
Aii11 OCH30.48

Data from a study on Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.[2][3]

The data suggests that electron-donating groups at the 5-position, such as a methoxy group (Compound Aii11 ), enhance the inhibitory activity against GSK-3β. Conversely, a strong electron-withdrawing group like a nitro group (Compound Aii5 ) diminishes the activity.[2][3]

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).

Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Analogs

Compound IDModificationIC50 (µM)Reference CompoundIC50 (µM)
1 Indole-2-carboxylic acid>30Raltegravir-
17a C6-halogenated benzene ring3.11Raltegravir-
20a Optimized C3 long branch0.13Raltegravir-

Data compiled from studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.[4][5][6][7]

Structural optimizations, particularly the introduction of a long branch at the C3 position of the indole core (Compound 20a ), have been shown to significantly increase the inhibitory effect on HIV-1 integrase.[4][5] The indole core and the C2 carboxyl group are believed to chelate with the two Mg2+ ions in the active site of the enzyme.[4][5][7]

CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor is a G-protein coupled receptor involved in various physiological processes. Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor, offering a novel approach for fine-tuning its function.

Table 4: Allosteric Modulation of CB1 Receptor by Indole-2-carboxamide Analogs

Compound IDR (Indole C3-position)KB (nM)α value
ICAM-a Ethyl577811.9
ICAM-b Pentyl469.917.6
ORG27569 Ethyl--
11j Pentyl167.316.55

Data from studies on indole-2-carboxamides as CB1 allosteric modulators.[8][9][10]

The SAR studies indicate that the length of the alkyl chain at the C3 position of the indole ring significantly impacts the allosteric modulation of the CB1 receptor. A longer alkyl chain, such as a pentyl group (Compound ICAM-b and 11j ), enhances the positive cooperativity for agonist binding compared to an ethyl group (Compound ICAM-a ).[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

GSK-3β Kinase Assay (Luminance-based)
  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the GSK-3β enzyme, a specific substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Test compounds at various concentrations are added to the wells. A control with no inhibitor is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • ADP Detection: After the incubation, a reagent that converts the produced ADP to ATP is added, followed by the addition of a luciferase/luciferin reagent.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ADP produced (and thus the kinase activity), is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value is determined from the dose-response curve.[2][3]

HIV-1 Integrase Strand Transfer Assay
  • Reaction Mixture: The assay is performed in a reaction mixture containing the purified HIV-1 integrase enzyme, a labeled DNA substrate that mimics the viral DNA end, and a target DNA.

  • Inhibitor Incubation: The test compounds are pre-incubated with the integrase enzyme.

  • Strand Transfer Reaction: The reaction is initiated by the addition of the target DNA and incubated at 37°C.

  • Product Analysis: The reaction products (resulting from the integration of the labeled viral DNA into the target DNA) are separated by gel electrophoresis.

  • Quantification: The amount of integrated product is quantified using a suitable imaging system.

  • Data Analysis: The percentage of inhibition of the strand transfer reaction is calculated, and the IC50 value is determined.[7]

CB1 Receptor Allosteric Modulator Radioligand Binding Assay
  • Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared.

  • Binding Assay: The membranes are incubated with a radiolabeled orthosteric ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of the test allosteric modulator.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, and then the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the equilibrium dissociation constant (KB) and the cooperativity factor (α) of the allosteric modulator.[8][9]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these analogs is critical for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

Tubulin Polymerization Inhibition

Many indole-based anticancer agents function by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Tubulin Dimers Depolymerization Cell Division Cell Division Mitotic Spindle->Cell Division Essential for G2/M Arrest G2/M Arrest Cell Division->G2/M Arrest Blocked Apoptosis Apoptosis G2/M Arrest->Apoptosis Leads to Indole Analog Indole Analog Indole Analog->Tubulin Dimers Binds to Tubulin Polymerization Polymerization Indole Analog->Polymerization Inhibits EGFR_CDK2_Inhibition cluster_0 EGFR Signaling Pathway cluster_1 CDK2 Cell Cycle Regulation EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes Rb_p p-Rb Indole_Analog Indole-2-carboxamide Analog Indole_Analog->EGFR Inhibits Indole_Analog->CDK2 Inhibits

References

A Comparative Guide to the Analytical Data of Ethyl 5-Substituted-1H-indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for several ethyl 5-substituted-1H-indole-2-carboxylates. While the primary focus of this guide was intended to be Ethyl 5-ethyl-1H-indole-2-carboxylate, a comprehensive search of available scientific literature and databases did not yield specific analytical data for this compound. Therefore, this guide presents a cross-validation of analytical data for closely related analogues, offering valuable insights into the spectroscopic characteristics of this class of compounds. The data presented herein is intended to serve as a reference for researchers working with substituted indole derivatives.

The following sections detail the analytical data for Ethyl 5-chloro-1H-indole-2-carboxylate, Ethyl 5-methoxy-1H-indole-2-carboxylate, and Ethyl 5-nitro-1H-indole-2-carboxylate, alongside the parent compound, Ethyl 1H-indole-2-carboxylate, to provide a baseline for comparison.

Comparative Analytical Data

The tables below summarize the key analytical data for the selected ethyl 5-substituted-1H-indole-2-carboxylates. This data is essential for the identification, characterization, and quality control of these compounds in a research and development setting.

Table 1: ¹H NMR Spectral Data (δ, ppm)

CompoundNHH-3H-4H-6H-7-OCH₂CH₃ (q)-OCH₂CH₃ (t)Other
Ethyl 1H-indole-2-carboxylate 11.917.18 (s)7.66 (d)7.27 (dd)7.49 (d)4.321.33H-5: 7.09 (dd)
Ethyl 5-chloro-1H-indole-2-carboxylate 9.22 (s)-7.68 (d)-----
Ethyl 5-methoxy-1H-indole-2-carboxylate 7.6 (br s)-7.15 (d)6.87 (d)7.15 (d)4.321.38OCH₃: 3.80 (s)
Ethyl 5-nitro-1H-indole-2-carboxylate 12.63 (s)7.44 (s)8.73 (s)8.14 (d)7.61 (d)4.381.36-

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundC=OC-2C-3C-3aC-4C-5C-6C-7C-7a-OCH₂CH₃-OCH₂CH₃Other
Ethyl 1H-indole-2-carboxylate 162.3127.2108.3127.5122.5120.7125.1113.1137.9---
Ethyl 5-methoxy-1H-indole-2-carboxylate -----------OCH₃: 55.21
Ethyl 5-nitro-1H-indole-2-carboxylate 160.61130.83110.09125.90119.37141.46119.65113.18139.9861.0014.19-

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

CompoundN-H StretchC=O StretchOther Key Peaks
Ethyl 5-iodo-1H-indole-3-carboxylate 327616721526, 1473, 1180
5-iodo-1H-indole-3-carbaldehyde 323916502924, 1435, 1232
5-iodo-6-methoxy-1H-indole-3-carbaldehyde 310716383005, 2924, 1568, 1440

Note: IR data for the exact target analogues was limited. Data for closely related iodinated indole derivatives is provided for comparative insight into the vibrational frequencies of the indole core and carbonyl group.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Ethyl 1H-indole-2-carboxylate 189143, 115
Ethyl 5-chloro-1H-indole-2-carboxylate 223/225 (isotope pattern)-
Ethyl 5-nitro-1H-indole-2-carboxylate 234 ([M-H]⁻: 233.0559)-

Experimental Protocols

The following sections provide generalized experimental protocols for the analytical techniques and synthetic procedures relevant to the compounds discussed in this guide.

Analytical Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Solid samples are typically prepared as a KBr pellet or as a thin film. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for analysis.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the mass-to-charge ratio of the resulting ions is measured.

Synthetic Procedures

1. Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate

A common route for the synthesis of 5-substituted indole-2-carboxylates is the Fischer indole synthesis. For Ethyl 5-chloro-1H-indole-2-carboxylate, this would typically involve the reaction of 4-chlorophenylhydrazine with ethyl pyruvate in the presence of an acid catalyst.

2. Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

Similarly, Ethyl 5-methoxy-1H-indole-2-carboxylate can be synthesized via the Fischer indole synthesis using 4-methoxyphenylhydrazine and ethyl pyruvate.[1] An alternative process involves the azo coupling of a diazonium salt with a malonate derivative, followed by a Japp-Klingemann rearrangement and Fischer indole synthesis.[1]

3. Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate

The synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate can be achieved by the reaction of 4-nitrophenylhydrazine with ethyl pyruvate.[2] Another method involves the nitration of ethyl 1H-indole-2-carboxylate.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the analytical techniques and a representative synthetic pathway.

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_GCMS GC-MS Analysis NMR_Sample Dissolve Sample in Deuterated Solvent NMR_Acquisition Acquire Spectrum (¹H, ¹³C) NMR_Sample->NMR_Acquisition NMR_Processing Process Data (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Interpretation NMR_Processing->NMR_Analysis IR_Sample Prepare Sample (KBr Pellet or Thin Film) IR_Acquisition Acquire FTIR Spectrum IR_Sample->IR_Acquisition IR_Analysis Identify Functional Groups IR_Acquisition->IR_Analysis GCMS_Sample Dissolve Sample in Volatile Solvent GCMS_Injection Inject into GC-MS GCMS_Sample->GCMS_Injection GCMS_Separation Chromatographic Separation GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometric Detection GCMS_Separation->GCMS_Detection GCMS_Analysis Data Analysis (Mass Spectra, Retention Times) GCMS_Detection->GCMS_Analysis Synthesis_Workflow cluster_synthesis Fischer Indole Synthesis Reactants Substituted Phenylhydrazine + Ethyl Pyruvate Reaction Acid-catalyzed Condensation & Cyclization Reactants->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product Ethyl 5-substituted-1H-indole-2-carboxylate Purification->Product

References

Safety Operating Guide

Proper Disposal of Ethyl 5-ethyl-1H-indole-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 5-ethyl-1H-indole-2-carboxylate, ensuring the safety of personnel and adherence to regulatory standards. The following protocols are based on established best practices for the disposal of similar indole carboxylate derivatives.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound and any materials contaminated with it.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Chemical Waste Disposal:

    • The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This may involve controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

    • Crucially, do not discharge this compound or its containers into sewer systems or waterways. [1] This compound's environmental impact has not been fully characterized, and it should be treated as potentially harmful to aquatic life.

  • Contaminated Material Disposal:

    • Any materials such as pipette tips, absorbent pads, or gloves that have come into contact with this compound should be collected in the designated, sealed waste container.

    • For cleaning spills, sweep up solid material and place it into a suitable, closed container for disposal.[2][3] Avoid creating dust.

  • Container Decontamination and Disposal:

    • Empty containers that held this compound must be properly decontaminated before disposal or recycling.

    • A common procedure is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[1] The rinsate should be collected and disposed of as chemical waste.

    • After decontamination, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[1]

Quantitative Disposal Data Summary

ParameterValueSource
Melting Point122-125 °CSigma-Aldrich
Personal Protective EquipmentDust mask type N95 (US), Eyeshields, GlovesSigma-Aldrich
Storage Class Code11 - Combustible SolidsSigma-Aldrich

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Assess Waste Type cluster_3 Step 3: Disposal Path cluster_4 Step 4: Final Disposition A This compound Waste Generated B Segregate into a Labeled, Closed Waste Container A->B C Is the waste liquid or solid chemical? B->C D Dispose via Licensed Chemical Destruction Plant (e.g., Incineration) C->D Solid or Liquid Chemical E Decontaminate Container (Triple Rinse) C->E Empty Container F Recycle or Recondition Container E->F G Puncture and Dispose of Container E->G H Collect Rinsate as Chemical Waste E->H H->D

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Ethyl 5-ethyl-1H-indole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Personal Protective Equipment (PPE)

When handling Ethyl 5-ethyl-1H-indole-2-carboxylate, a multi-layered approach to personal protection is crucial to minimize exposure and ensure personal safety. The following PPE is recommended based on the hazard profiles of similar indole derivatives.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which may cause irritation. Gloves should be inspected before use and removed carefully to avoid contamination.
Respiratory Protection NIOSH/MSHA approved respirator with an appropriate filter for organic vapors and particulates.Recommended when working in poorly ventilated areas or when the material is in a dust form to prevent respiratory tract irritation.
Body Protection Laboratory coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: From Handling to Disposal

A systematic workflow is essential for the safe management of this compound in the laboratory.

Handling and Storage

Procedures for safe handling and storage are critical to prevent accidents and maintain the integrity of the compound.

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Avoiding Contact: Take measures to avoid contact with skin and eyes, and prevent inhalation of dust or vapors.

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Containment: Use an inert absorbent material to contain the spill.

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Containerization: Use approved and properly labeled waste containers.

  • Disposal Vendor: All chemical waste should be disposed of through a licensed and approved waste disposal company. Do not dispose of down the drain or in regular trash.

Chemical and Physical Properties

The following table summarizes key physical and chemical properties of this compound and a closely related compound, Ethyl indole-2-carboxylate, for reference.

PropertyThis compoundEthyl indole-2-carboxylate
CAS Number 37033-94-6[1]3770-50-1[2]
Molecular Formula C13H15NO2C11H11NO2[2]
Molecular Weight 217.26 g/mol 189.21 g/mol [3]
Appearance Not specifiedLight yellow powder solid[2]
Melting Point Not specified122-125 °C
Odor Not specifiedOdorless[2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Accidental Spill Assess_Risks Assess Risks & Review SDS of Similar Compounds Gather_PPE Gather Appropriate PPE Assess_Risks->Gather_PPE Proceed if safe Work_in_Hood Work in Fume Hood Gather_PPE->Work_in_Hood Avoid_Contact Avoid Skin/Eye Contact & Inhalation Work_in_Hood->Avoid_Contact Perform_Experiment Perform Experiment Avoid_Contact->Perform_Experiment Decontaminate Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Evacuate_Area Evacuate Area Perform_Experiment->Evacuate_Area If spill occurs Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via Approved Vendor Segregate_Waste->Dispose Contain_Spill Contain Spill with Inert Material Evacuate_Area->Contain_Spill Collect_Waste Collect for Disposal Contain_Spill->Collect_Waste Clean_Area Clean Spill Area Collect_Waste->Clean_Area Clean_Area->Dispose

Caption: Workflow for safe handling and disposal.

Disclaimer: The safety information provided is based on data for structurally similar compounds due to the absence of a specific Safety Data Sheet for this compound. This information should be used as a guide and supplemented with a thorough risk assessment before handling this chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.